Nocodazole
描述
What exactly is nocodazole?
This compound is an antineoplastic agent which exerts its effect in cells by interfering with the polymerization of microtubules. Microtubules are one type of fibre that constitutes the cytoskeleton. The dynamic microtubule network has several vital roles in the cell, including vesicular transport, the mitotic spindle, and cytokinesis. Several drugs, including vincristine and colcemid, are similar to this compound in that they interfere with microtubule polymerization. Although the this compound binding site overlaps with colchicine, the two agents are structurally different.
This compound has been shown to decrease the oncogenic potential of cancer cells via another microtubules-independent mechanism. This compound induces its expression LATS2 that inhibits this Wnt signalling pathway potently by removing the interactions between the Wnt-dependent transcriptional co-factors beta-catenin and BCL9. It is linked to mebendazole by substituting the left-most of the benzene rings with thiophene.
The Uses of this compound
This compound is used for cells for research. As this compound alters the cytoskeleton, it's commonly utilized in cell biology research as a control. For instance, certain predominant negatively tagged Rho small GTPases have the same result as this compound. The mutants that are constitutively activated frequently reverse or cancel the effects.
This compound is often employed in cell biology labs to control the cell division cycle. Cells treated with this compound stop by a G2M-phase DNA level when examined through flow cytometry. Microscopy of cells treated with this compound shows that they can undergo mitosis. Still, they cannot form metaphase spindles because microtubules (of which spindles are composed) do not polymerize. The lack of attachment of microtubules to kinetochores triggers the checkpoint that controls the assembly of spindles which causes cells to stop in prometaphase. In cell synchronization studies, this compound is typically utilized at a dosage of between 40 and 100 ng/mL of the medium for 12 to 18 hours. The prolonged arrest of cells in mitosis due to this compound typically leads to the death of cells through the process of apoptosis.
Another well-known cell biological use of this compound involves the creation of Golgi ministacks in eukaryotic cells. The perinuclear structure organization in The Golgi structure in the eukaryotic cell depends on the movement of microtubules. However, blocking the action of Golgi elements by treating the endoplasmic-reticulum with this compound (33 millimetres for 3 hours) triggers many Golgi components to form close to ER exit locations. They function as Golgi ministacks scattered throughout the cell and cannot move forward and create the perinuclear Golgi because this compound has depolymerized the microtubules.
This compound can also be used together with Mad2p protein to act as an anti-microtubule medication.
The biological function of this compound
This compound is a ligand with a high affinity for cancer-related kinases, including Abl phosphorylated, C-Kit, BRAF BRAF, and MEK having Kd of 0.091 millimoles, 1.6 mM, 1.8 M and 1.6 million according to. Additionally, the Kd of the this compound in the context of Abl(E255K), which is phosphorylated Abl(T315I) that is phosphorylated, BRAF(V600E) and PI3Kg is 0.12 mM, 0.17 mM, 1.1 millimetres and 1.5 million according to. This compound causes apoptosis in the cells of chronic lymphocytic Leukemia. This compound hinders insulin-stimulated glucose transportation. This compound reduces apoptosis in a few human colon cancer cells. This compound affects the morphology and the directionality of migrating medial Gan-glionic Eminence cells. When it is in high concentrations, this compound quickly depolymerizes microtubules within cells, whereas low levels of this compound interfere with microtubule dynamics instability. Mitotic cells treated with different levels of Paclitaxel are prevented from progressing into the G1 phase for six hours after the release from the this compound block, having a mean inhibitory dose of 4 nanomolar. This compound-pretreated cells exposed to Paclitaxel in the absence of this compound only form free-floating microtubules, whereas pretreated cells exposed to Paclitaxel in the presence of this compound-assembled centrosome organize microtubules. This compound alters microtubules and disrupts them by binding to B-tubulin. This compound blocks that one linkage between interchains is formed. This compound hinders the flow of the vesicles. This compound reduces METH-induced cell death and the dysfunction of lysosomes. METH-induced cell death is significantly reduced through this compound pretreatment compared to METH alone. This compound can double HDR efficiency by up to 30 per cent in iPSCs. It increases the CRISPR-mediated HDR efficiency and can have an additive effect in improving the accuracy of genome editing.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
methyl N-[6-(thiophene-2-carbonyl)-1H-benzimidazol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-20-14(19)17-13-15-9-5-4-8(7-10(9)16-13)12(18)11-3-2-6-21-11/h2-7H,1H3,(H2,15,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRVNWMVYQXFEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S | |
| Record name | NOCODAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20800 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9031800 | |
| Record name | Nocodazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9031800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nocodazole is a white powder. (NTP, 1992) | |
| Record name | NOCODAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20800 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 59 °F (NTP, 1992) | |
| Record name | SID46500439 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | NOCODAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20800 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
31430-18-9 | |
| Record name | NOCODAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20800 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nocodazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31430-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nocodazole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031430189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nocodazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08313 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | nocodazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | nocodazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nocodazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9031800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nocodazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NOCODAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH1WY3R615 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
570 °F (decomposes) (NTP, 1992) | |
| Record name | NOCODAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20800 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
The Effect of Nocodazole on Microtubule Dynamics: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nocodazole is a synthetic, reversible, anti-neoplastic agent that potently disrupts microtubule dynamics.[1] Its primary mechanism involves binding to β-tubulin, which interferes with the polymerization of microtubules, essential components of the eukaryotic cytoskeleton.[2][3] This interference has profound effects on cellular processes, most notably inducing a cell cycle arrest in the G2/M phase by preventing the formation of a functional mitotic spindle.[2][4] The cellular response to this disruption is mediated by the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures genomic stability.[4][5] Due to its well-characterized and reversible effects, this compound is an invaluable tool in cell biology for synchronizing cell populations and for studying the roles of microtubules in cellular trafficking, morphology, and division.[1][6] This guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on microtubule dynamics, the signaling pathways it invokes, and detailed protocols for its experimental application.
Mechanism of Action
This compound exerts its effects by directly interacting with the tubulin protein, the fundamental subunit of microtubules. It binds to β-tubulin, preventing the incorporation of tubulin dimers into the growing microtubule polymer.[2][3] The consequences of this action are concentration-dependent:
-
High Concentrations (μM range): At micromolar concentrations (e.g., 1-33 μM), this compound leads to a net and rapid depolymerization of the majority of microtubules within the cell.[7][8][9]
-
Low Concentrations (nM range): At low, nanomolar concentrations, this compound does not cause significant net depolymerization.[8][10] Instead, it suppresses the dynamic instability of microtubules.[8][11] This involves a reduction in both the growth (polymerization) and shortening (depolymerization) rates, an increase in the time microtubules spend in a paused state, and an alteration of catastrophe and rescue frequencies.[11][12]
This suppression of dynamics, even without net depolymerization, is sufficient to disrupt the delicate balance required for the formation of a functional mitotic spindle, leading to mitotic arrest.[10][13] The reversibility of this compound's binding allows for microtubule re-polymerization upon its washout from the culture medium.[14]
Caption: this compound's mechanism of action.
Quantitative Effects on Microtubule Dynamics and Cell Proliferation
The effects of this compound have been quantified across various cell lines and experimental systems. The tables below summarize key data points regarding its impact on microtubule polymerization and cell cycle progression.
Table 1: this compound Concentration and In Vitro/Cellular Effects
| Parameter | Cell Line / System | Concentration | Effect | Citation(s) |
| IC50 (Tubulin Assembly Inhibition) | Purified Tubulin (in vitro) | ~5 µM | Apparent half-maximal inhibitory concentration for tubulin assembly. | [7] |
| IC50 (Cellular MT Depolymerization) | Cellular Assay | 350.00 ± 76.38 nM | Half-maximal concentration to induce microtubule depolymerization in cells. | [7] |
| Kdiv (Cell Division Inhibition) | HeLa Cells | 22 nM | Half-maximal concentration for inhibition of cell division. | [10] |
| Mitotic Arrest (Synchronization) | General Cell Culture | 40–100 ng/mL (~133-332 nM) | Typical range for 12-18 hours to arrest cells in mitosis. | [4] |
| Suppression of Dynamics | Newt Lung Epithelial Cells | 4–400 nM | Alters dynamic instability (↓ elongation/shortening, ↑ pause) without net depolymerization. | [11] |
| Complete Depolymerization | BSC1 Cells | 33 µM | Used to induce rapid and complete microtubule depolymerization for imaging studies. | [9] |
| Apoptosis Induction | HL-60 Leukemia Cells | 200 nM | Induces G2/M arrest by 12 hours, followed by a sharp increase in apoptosis. | [15] |
Table 2: Effects of Nanomolar this compound on Microtubule Dynamic Instability Parameters
| Parameter | System | Effect | Citation(s) |
| Elongation Velocity | In vivo & In vitro | Dose-dependent decrease | [11][12] |
| Shortening Velocity | In vivo & In vitro | Dose-dependent decrease | [11][12] |
| Pause Duration | In vivo & In vitro | Increase | [11][12] |
| Catastrophe Frequency | In vitro | Dose-dependent increase | [12] |
| Catastrophe Frequency | BSC-1 Cells (in vivo) | Decrease | [11] |
| Rescue Frequency | In vitro | Decrease | [12] |
| Overall Turnover | In vivo & In vitro | Decrease | [8][12] |
Impact on Cell Cycle and Signaling: The Spindle Assembly Checkpoint
The primary consequence of this compound treatment on the cell cycle is a robust arrest in prometaphase.[4] This arrest is not a direct effect of the drug but is mediated by a cellular surveillance mechanism known as the Spindle Assembly Checkpoint (SAC).
The SAC ensures high-fidelity chromosome segregation by delaying the onset of anaphase until all chromosomes have achieved proper bipolar attachment to the mitotic spindle microtubules.[16] By disrupting microtubule dynamics, this compound prevents the formation of stable kinetochore-microtubule attachments.[4] These unattached kinetochores serve as signaling platforms to activate the SAC.[16][17]
The core of the SAC signaling cascade involves the recruitment of checkpoint proteins, including Mad1, Mad2, Bub1, Bub3, and BubR1, to the unattached kinetochores.[16][18] This leads to the formation of the Mitotic Checkpoint Complex (MCC), which binds to and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[5][16] The inhibition of APC/C prevents the ubiquitination and subsequent degradation of two key substrates: Securin and Cyclin B1. The stabilization of these proteins prevents sister chromatid separation and mitotic exit, respectively, thereby arresting the cell in mitosis.[5][19] Prolonged arrest induced by agents like this compound often culminates in apoptotic cell death.[2][15]
Caption: Spindle Assembly Checkpoint (SAC) activation by this compound.
Experimental Protocols
This compound is a cornerstone reagent for various cell biology assays. Below are detailed protocols for its application in immunofluorescence, live-cell imaging, and flow cytometry.
Protocol: Immunofluorescence Staining of Microtubules after this compound Treatment
This protocol allows for the visualization of microtubule depolymerization in fixed cells.
Materials:
-
Cell culture medium
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: anti-α-tubulin or anti-β-tubulin monoclonal antibody
-
Secondary antibody: Fluorophore-conjugated anti-mouse IgG
-
Nuclear stain: DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Culture: Plate cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere for 24 hours.
-
This compound Treatment: Dilute the this compound stock solution in pre-warmed culture medium to the desired final concentration (e.g., 10 µM for complete depolymerization). Replace the medium in the cell culture plate with the this compound-containing medium and incubate for the desired time (e.g., 1-3 hours at 37°C).[20][21]
-
Fixation:
-
PFA Fixation: Gently wash the cells twice with PBS. Add 4% PFA and incubate for 15 minutes at room temperature.
-
Methanol Fixation: Gently wash the cells once with PBS. Add ice-cold methanol and incubate for 10 minutes at -20°C.[21]
-
-
Permeabilization: Wash the cells three times with PBS. If using PFA fixation, add Permeabilization Buffer and incubate for 10 minutes. If using methanol fixation, this step can be skipped as methanol also permeabilizes membranes.
-
Blocking: Wash three times with PBS. Add Blocking Buffer and incubate for 30-60 minutes at room temperature to reduce non-specific antibody binding.[22]
-
Primary Antibody Incubation: Dilute the primary anti-tubulin antibody in Blocking Buffer according to the manufacturer's recommendation. Remove the blocking solution and add the diluted primary antibody. Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS, 5 minutes per wash.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Add a DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes.
-
Mounting: Wash twice with PBS. Mount the coverslip onto a glass slide using a drop of mounting medium. Seal the edges with nail polish and allow to dry.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Protocol: Live-Cell Imaging of Microtubule Dynamics
This protocol enables the real-time observation of this compound's effect on microtubule dynamics in living cells expressing a fluorescently tagged microtubule-associated protein (e.g., mCherry-tubulin).
Materials:
-
Cells stably or transiently expressing a fluorescent microtubule marker (e.g., mCherry-tubulin, EB3-GFP).
-
Glass-bottom imaging dishes.
-
Live-cell imaging medium (e.g., CO2-independent medium with serum and L-glutamine).
-
This compound stock solution.
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2).
Procedure:
-
Cell Plating: Plate cells expressing the fluorescent marker in a glass-bottom dish. Allow them to adhere and grow to ~60% confluency.
-
Microscope Setup: Place the dish on the microscope stage within the environmental chamber. Allow the cells to acclimate for at least 30 minutes.
-
Pre-treatment Imaging: Identify a field of healthy cells and acquire baseline time-lapse images to visualize normal microtubule dynamics. For dynamic instability, an acquisition rate of one frame every 5-8 seconds is common.[23]
-
This compound Addition: Prepare a 2X working solution of this compound in live-cell imaging medium. Carefully add an equal volume of this solution to the dish to achieve the final desired concentration (e.g., 10 µM for depolymerization or 100 nM for dynamic suppression).[8][20]
-
Post-treatment Imaging: Immediately begin acquiring a time-lapse series to capture the acute effects of the drug on the microtubule network.[20] Continue imaging for the desired duration (e.g., 30-60 minutes).
-
Data Analysis: Analyze the resulting image series. Kymographs can be generated from the time-lapse movies to quantify parameters such as microtubule growth/shrinkage rates and catastrophe frequencies.[24]
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the percentage of cells in different cell cycle phases (G1, S, G2/M) following this compound-induced mitotic arrest.
Materials:
-
Asynchronous cell culture.
-
This compound stock solution.
-
PBS, Trypsin-EDTA.
-
Ice-cold 70% ethanol.
-
Propidium Iodide (PI) Staining Solution: 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in a culture plate and grow to ~70% confluency. Treat the cells with an effective concentration of this compound (e.g., 100 ng/mL) for 12-18 hours to induce G2/M arrest.[4][25]
-
Cell Harvest:
-
Adherent cells: Collect the culture medium, which contains detached mitotic cells. Wash the plate with PBS and collect this wash. Add trypsin to the plate to detach the remaining cells, then combine them with the collected medium.
-
Suspension cells: Collect cells directly by centrifugation.
-
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Discard the supernatant.
-
Fixation: Resuspend the cell pellet by vortexing gently while adding 1 mL of ice-cold 70% ethanol dropwise to prevent clumping. Incubate at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes. Decant the ethanol. Wash the pellet with 1 mL of PBS. Centrifuge again and discard the supernatant.
-
PI Incubation: Resuspend the cell pellet in 0.5 mL of PI Staining Solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Gate on the single-cell population and acquire the fluorescence signal from the PI channel (typically FL2 or PE) using a linear scale.
-
Data Analysis: Analyze the resulting DNA content histogram. The G1 peak represents cells with 2N DNA content, and the G2/M peak represents cells with 4N DNA content. The region between the peaks corresponds to cells in S phase. A successful this compound treatment will result in a prominent peak in the G2/M phase.[15][26][27]
Caption: Experimental workflow for cell synchronization and analysis.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. stemcell.com [stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. 6 Areas Of Consideration For Flow Cytometry Cell Cycle Analysis - ExpertCytometry [expertcytometry.com]
- 7. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TH588 and Low-Dose this compound Impair Chromosome Congression by Suppressing Microtubule Turnover within the Mitotic Spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.biologists.com [journals.biologists.com]
- 11. molbiolcell.org [molbiolcell.org]
- 12. Nanomolar concentrations of this compound alter microtubule dynamic instability in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of vinblastine, podophyllotoxin and this compound on mitotic spindles. Implications for the role of microtubule dynamics in mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spiedigitallibrary.org [spiedigitallibrary.org]
- 15. researchgate.net [researchgate.net]
- 16. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Spindle Assembly Checkpoint works like a rheostat not a toggle-switch - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sustained Spindle-Assembly Checkpoint Response Requires De Novo Transcription and Translation of Cyclin B1 | PLOS One [journals.plos.org]
- 20. A live-cell marker to visualize the dynamics of stable microtubules throughout the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantification of asymmetric microtubule nucleation at sub-cellular structures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Immunofluorescence Staining of Microtubules [bio-protocol.org]
- 23. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Nocodazole as a Cell Cycle Synchronization Agent: An In-depth Technical Guide
For: Researchers, scientists, and drug development professionals.
Abstract
Cell cycle synchronization is a cornerstone technique in cellular and molecular biology, enabling the study of phase-specific cellular events. Nocodazole, a reversible antineoplastic agent, has emerged as a powerful tool for arresting cells in the G2/M phase of the cell cycle. This technical guide provides a comprehensive overview of the principles and practices of using this compound for cell cycle synchronization. It details the underlying mechanism of action involving microtubule depolymerization and activation of the spindle assembly checkpoint. This document offers detailed experimental protocols, quantitative data on synchronization efficiency across various cell lines, and an exploration of the key signaling pathways affected. The information is presented to equip researchers with the knowledge to effectively design and execute cell synchronization experiments for applications in basic research and drug development.
Introduction
The study of the cell division cycle is fundamental to understanding normal cellular physiology and the pathogenesis of diseases such as cancer. A critical experimental challenge is the inherent asynchrony of cell populations in culture. Chemical agents that reversibly arrest cells at specific phases of the cell cycle are invaluable for overcoming this hurdle. This compound is a synthetic benzimidazole derivative that disrupts microtubule dynamics, leading to a potent and reversible arrest of cells in mitosis.[1][2] Its efficacy and reversibility have made it a widely used agent for synchronizing a variety of cell types for studies of mitotic events, protein expression, and post-mitotic progression.[3] This guide will provide an in-depth exploration of this compound as a cell cycle synchronization agent.
Mechanism of Action
This compound's primary mechanism of action is the disruption of microtubule polymerization.[1][2][4] It binds to β-tubulin subunits, preventing their incorporation into microtubules.[4] This leads to a net depolymerization of the microtubule network.[5][6] The disruption of microtubules has a profound effect on the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis.
The absence of a properly formed and attached mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism.[7] The SAC prevents the onset of anaphase until all chromosomes are correctly attached to the spindle microtubules.[7] Key proteins involved in the SAC, such as Mad2 (Mitotic Arrest Deficient 2), are activated in the presence of unattached kinetochores.[8][9] Activated Mad2 is a component of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase essential for the degradation of securin and cyclin B1.[7][10] The stabilization of these proteins prevents sister chromatid separation and mitotic exit, effectively arresting cells in prometaphase of mitosis.[11]
Quantitative Data on this compound Synchronization
The optimal concentration and incubation time for this compound-induced cell cycle arrest are cell-type dependent.[12][13] Below are tables summarizing effective conditions for various commonly used cell lines. It is crucial to empirically determine the optimal conditions for a specific cell line and experimental setup.[12][14]
| Cell Line | This compound Concentration | Incubation Time (hours) | Synchronization Efficiency (% in G2/M) | Reference(s) |
| HeLa | 100 ng/mL (0.33 µM) | 16 - 24 | ~80-90% | [15][16] |
| U2OS | 50 ng/mL (0.17 µM) | 10 - 16 | >90% | [17][18][19] |
| MCF-7 | 250 nM (75 ng/mL) | 12 - 24 | ~79% | [11] |
| hPSCs (H9) | 100 ng/mL (0.33 µM) | 16 | High enrichment in G2/M | [20] |
| HL-60 | 200 nM (60 ng/mL) | 12 | Majority of cells in G2/M | [21] |
| MDA-MB-468 | 1 µM (301 ng/mL) | 24 | Accumulation in 2N and 4N states | [22] |
| COS7 | Not Specified | 24 | ~45% arrested in G2/M | [23][24] |
| DU145 & PC3 | Not Specified | Up to 24 | Significant increase in Cyclin B1 | [25][26] |
Table 1: this compound Synchronization Conditions for Various Cell Lines.
| Parameter | Value/Observation | Reference(s) |
| Stock Solution Preparation | Dissolve in DMSO (e.g., 5 mg/mL) and store at -20°C. | [17] |
| Reversibility | This compound is rapidly reversible upon washout, allowing for synchronous progression into G1 phase. | [3] |
| Combined Synchronization | Often used in combination with a thymidine block (Thy-Noc) for tighter synchronization. | [17][18][27] |
| Effect on Pluripotency (hESCs) | Treatment can decrease the expression of pluripotency markers Nanog and Oct4. | [28] |
| Apoptosis Induction | Prolonged exposure or high concentrations can lead to apoptosis, particularly in transformed cell lines. | [21][29] |
Table 2: General Parameters and Considerations for this compound Use.
Experimental Protocols
General Cell Culture and this compound Treatment
This protocol provides a general framework. Optimization of cell seeding density, this compound concentration, and incubation time is essential for each cell line.
-
Cell Seeding: Plate cells at a density that will result in 50-60% confluency at the time of this compound addition.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 5 mg/mL) and store in aliquots at -20°C.[17] On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium to the desired final concentration.
-
This compound Addition: Remove the existing medium from the cells and add the this compound-containing medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for the predetermined optimal time (typically 10-24 hours).[17][18]
-
Harvesting Mitotic Cells (for adherent cells): Mitotic cells, being rounded and loosely attached, can be selectively harvested by "mitotic shake-off." Gently tap the culture dish or use gentle pipetting to dislodge the mitotic cells.[17] Collect the medium containing the detached cells.
-
Release from this compound Block: To release the cells from the G2/M arrest, wash the cells twice with pre-warmed 1x PBS and then add fresh, pre-warmed complete medium without this compound.[17] Cells will then synchronously re-enter the cell cycle.
Verification of Cell Cycle Arrest
Flow cytometry is the most common method to assess the efficiency of cell cycle synchronization.
-
Cell Collection: Harvest both adherent and detached cells by trypsinization (if necessary) and centrifugation.
-
Fixation: Wash the cells with cold 1x PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours or overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with 1x PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide or DAPI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be displayed as a histogram, with distinct peaks for G1 (2N DNA content) and G2/M (4N DNA content) phases. A successfully synchronized population will show a prominent peak at the 4N position.[16]
Western blotting for key cell cycle proteins can confirm the mitotic arrest.
-
Cell Lysis: Lyse the harvested cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key G2/M markers. A common marker is Cyclin B1, which accumulates to high levels in G2 and M phases.[30][31][32] Phospho-Histone H3 (Ser10) is another specific marker for mitotic cells.[2]
-
Detection: Use a suitable secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate for detection.
Immunofluorescence can be used to visualize the disruption of the microtubule network and the condensed chromatin of mitotic cells.
-
Cell Culture on Coverslips: Grow cells on sterile glass coverslips.
-
This compound Treatment: Treat the cells with this compound as described above.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize them with a detergent (e.g., 0.1% Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody against α-tubulin to visualize the microtubule network.[33][34][35] A nuclear stain like DAPI or Hoechst will reveal the condensed chromosomes characteristic of mitosis.
-
Imaging: Mount the coverslips on microscope slides and visualize them using a fluorescence microscope. This compound-treated cells will show a diffuse tubulin staining instead of a well-defined microtubule network, and their nuclei will display condensed chromatin.[33][36]
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by this compound
This compound's primary effect on microtubule dynamics triggers a cascade of signaling events, most notably the activation of the Spindle Assembly Checkpoint. Additionally, it has been shown to influence other pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. Cell synchronization - Wikipedia [en.wikipedia.org]
- 4. stemcell.com [stemcell.com]
- 5. researchgate.net [researchgate.net]
- 6. Microtubule depolymerization induces traction force increase through two distinct pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Spindle checkpoint proteins Mad1 and Mad2 are required for cytostatic factor–mediated metaphase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. APC/C- and Mad2-mediated degradation of Cdc20 during spindle checkpoint activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with this compound | PLOS One [journals.plos.org]
- 12. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 13. Optimizing Cell Synchronization Using this compound or Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]
- 14. Optimizing Cell Synchronization Using this compound or Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Video: Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols [app.jove.com]
- 19. researchgate.net [researchgate.net]
- 20. Method to Synchronize Cell Cycle of Human Pluripotent Stem Cells without Affecting Their Fundamental Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. JCI - G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells [jci.org]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. Investigation of the effect of this compound on the PI3K/Akt signaling pathway in COS7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cell Cycle-Related Cyclin B1 Quantification | PLOS One [journals.plos.org]
- 26. Cell Cycle-Related Cyclin B1 Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scribd.com [scribd.com]
- 28. This compound Treatment Decreases Expression of Pluripotency Markers Nanog and Oct4 in Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Overexpression of DRG2 increases G2/M phase cells and decreases sensitivity to this compound-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Item - Induction of cell cycle arrest and cyclin B1/Cdc2 activation in MCF-7 cells by this compound (Noco). - Public Library of Science - Figshare [plos.figshare.com]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
Nocodazole's Impact on the Spindle Assembly Checkpoint: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nocodazole is a potent, reversible, antineoplastic agent that serves as a cornerstone tool in cell biology for studying the mechanisms of mitosis and the spindle assembly checkpoint (SAC). By binding to β-tubulin, it disrupts the polymerization of microtubules, leading to a robust mitotic arrest.[1][2] This arrest is not a passive consequence of spindle disruption but an active, signal-mediated process orchestrated by the SAC, a critical surveillance mechanism that ensures genomic integrity.[1] This technical guide provides an in-depth exploration of the molecular pathways through which this compound activates the SAC, presents quantitative data on its effects, details key experimental protocols for its study, and visualizes the core signaling cascades and workflows.
Introduction: The Spindle Assembly Checkpoint (SAC)
The Spindle Assembly Checkpoint is a sophisticated cellular surveillance system that delays the onset of anaphase until every chromosome is properly bi-oriented, with its sister kinetochores attached to microtubules from opposite spindle poles.[3][4] This mechanism is fundamental for preventing chromosome mis-segregation, which can lead to aneuploidy, a hallmark of cancer and various developmental disorders.[5] The SAC operates by sensing unattached or improperly attached kinetochores and, in response, generating a diffusible "wait anaphase" signal.[6][7] This signal is the Mitotic Checkpoint Complex (MCC), which binds to and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase required for the degradation of securin and cyclin B, proteins whose destruction is essential for sister chromatid separation and mitotic exit.[6][8][9]
This compound's Mechanism of Action
This compound exerts its effects by directly interfering with microtubule dynamics. It binds to β-tubulin subunits, preventing their polymerization into microtubules.[2] This leads to a net depolymerization of the mitotic spindle.[1][10] At lower, nanomolar concentrations, this compound can suppress microtubule dynamic instability without causing wholesale depolymerization, which is still sufficient to trigger the SAC.[11][12] The critical outcome of this action is the generation of a large population of unattached kinetochores, the primary signal that activates the SAC.[1][13]
This compound-Induced Activation of the SAC Signaling Pathway
The absence of microtubule attachment to kinetochores, caused by this compound, initiates a hierarchical signaling cascade that culminates in the inhibition of the APC/C.[1] This pathway involves the recruitment and activation of a series of core SAC proteins at the unattached kinetochores.
The process begins with the upstream kinases Aurora B and Mps1. Aurora B, a component of the Chromosomal Passenger Complex (CPC), is thought to create a favorable environment for SAC signaling, in part by promoting the robust recruitment of Mps1 to the outer kinetochore.[14][15][16] Once localized, Mps1 kinase phosphorylates the kinetochore protein Knl1 at multiple MELT motifs.[16][17] These phosphorylated sites act as docking platforms for the Bub1-Bub3 complex.[6] The recruitment of Bub1 is a crucial step, as it subsequently orchestrates the localization of other key SAC components, including Mad1, Mad2, and BubR1, leading to the assembly of the MCC.[6][8][18] The unattached kinetochore acts as a catalytic platform, converting the inactive, open conformation of Mad2 (O-Mad2) to its active, closed conformation (C-Mad2), which is then incorporated into the MCC along with BubR1, Bub3, and the APC/C co-activator Cdc20.[19][20] The fully assembled MCC then detaches from the kinetochore and diffuses through the cytoplasm to inhibit APC/C complexes, thereby preventing the cell from entering anaphase.[6]
Figure 1: this compound-induced Spindle Assembly Checkpoint (SAC) signaling pathway.
Quantitative Data on this compound's Effects
The cellular response to this compound is dose- and time-dependent. High concentrations lead to complete spindle disassembly and a prolonged mitotic arrest, which often culminates in apoptosis.[1] Lower concentrations can induce a less stable arrest, from which cells may escape through a process known as mitotic slippage.[21]
Table 1: this compound Concentrations and Cellular Effects
| Concentration Range | Primary Effect on Microtubules | Cellular Outcome | Typical Duration of Treatment | Reference(s) |
|---|---|---|---|---|
| 4-100 ng/mL (~13-330 nM) | Suppression of dynamic instability; partial depolymerization | Mitotic arrest (G2/M phase); synchronization; potential for mitotic slippage | 12-24 hours | [1][22][23] |
| 100-1000 ng/mL (0.33-3.3 µM) | Complete microtubule depolymerization | Robust and prolonged mitotic arrest; SAC activation | 4-18 hours | [13][20][24] |
| > 1 µg/mL (>3.3 µM) | Strong depolymerization | High levels of mitotic arrest followed by apoptosis | 12-48 hours |[12][25] |
This compound treatment leads to a significant accumulation of SAC proteins at unattached kinetochores. This recruitment is a hallmark of an active checkpoint.
Table 2: Quantitative Changes in SAC Protein Localization at Kinetochores
| Protein | Change upon this compound Treatment | Method of Quantification | Cell Type | Reference(s) |
|---|---|---|---|---|
| Mad2 | Strong increase in kinetochore-bound fraction | Immunofluorescence intensity | RPE1, HeLa | [20][26] |
| BubR1 | Significant increase at kinetochores | Immunofluorescence; Immunoblot of isolated chromosomes | HeLa, Mouse Oocytes | [18][24][27] |
| Bub1 | Increased association with chromosomes | Immunoblot of isolated chromosomes | HeLa | [18][24] |
| Bub3 | Enrichment of Bub3-GFP foci from <10% to ~60% of cells | Fluorescence microscopy | Yeast (S. cerevisiae) | [19] |
| Cdc20 | Increased association with BubR1 and Mad2 | Co-immunoprecipitation | Xenopus egg extracts |[18] |
Key Experimental Protocols
Studying the SAC response to this compound involves a combination of techniques to visualize protein localization, quantify protein levels, and measure cell cycle timing.
Experimental Workflow: Analysis of SAC Protein Recruitment
Figure 2: Experimental workflow for immunofluorescence analysis of SAC protein recruitment.
A. Protocol: Immunofluorescence Staining for Kinetochore Proteins
-
Cell Culture: Plate cells (e.g., HeLa) on sterile glass coverslips in a 24-well plate and grow to 60-70% confluency.
-
Synchronization & Treatment: Treat cells with this compound (e.g., 100-330 nM) for 12-16 hours to induce mitotic arrest.[1] A vehicle control (DMSO) should be run in parallel.
-
Fixation: Aspirate media and wash once with PBS. Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C for optimal antigen preservation.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 3% Bovine Serum Albumin (BSA) in PBST (PBS + 0.05% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. Use a combination of an antibody against a SAC protein (e.g., rabbit anti-Mad2) and a kinetochore marker (e.g., human anti-CREST serum).
-
Secondary Antibody Incubation: Wash three times with PBST. Incubate with fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-human Alexa Fluor 594) and a DNA counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Wash three times with PBST. Mount coverslips onto glass slides using an anti-fade mounting medium. Image using a confocal microscope.[20]
B. Protocol: Western Blotting for Mitotic Protein Levels
-
Cell Lysis: Treat a 10 cm dish of cells with this compound. Collect both adherent and detached mitotic cells by trypsinization and centrifugation. Wash with cold PBS and lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by SDS-PAGE.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against a protein of interest (e.g., Cyclin B1, Securin, BubR1) overnight at 4°C.[13][24][28]
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to normalize protein levels.
C. Protocol: Live-Cell Imaging for Mitotic Timing
-
Cell Line: Use a cell line stably expressing a fluorescent marker for chromatin (e.g., H2B-GFP) or the nuclear envelope (e.g., mCherry-Lamin A/C).
-
Plating: Plate cells in a glass-bottom imaging dish.
-
Drug Addition and Imaging: Add this compound to the media just before starting the time-lapse acquisition. Image cells every 5-15 minutes for 24-48 hours using a live-cell imaging system equipped with environmental control (37°C, 5% CO2).
-
Analysis: Measure the time from Nuclear Envelope Breakdown (NEBD), marking mitotic entry, to either anaphase onset or mitotic exit without division (mitotic slippage). A prolonged duration from NEBD to anaphase in the presence of this compound indicates a functional SAC arrest.[29]
Conclusion
This compound is an indispensable pharmacological tool for dissecting the spindle assembly checkpoint. By creating a uniform population of cells with unattached kinetochores, it allows for a synchronized and detailed analysis of the recruitment of SAC proteins, the assembly of the MCC, and the subsequent inhibition of the APC/C. The quantitative data and established protocols outlined in this guide provide a framework for researchers to robustly investigate this fundamental cell cycle control mechanism. A thorough understanding of how the SAC responds to microtubule-disrupting agents like this compound is not only crucial for basic cell biology but also informs the development of improved anti-cancer chemotherapeutics that exploit this very pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. stemcell.com [stemcell.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 5. A Cell-Based Assay for Screening Spindle Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spindle assembly checkpoint: the third decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling dynamics in the spindle checkpoint response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Nanomolar concentrations of this compound alter microtubule dynamic instability in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-induced changes in microtubule dynamics impair the morphology and directionality of migrating medial ganglionic eminence cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with this compound | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. Aurora B prevents premature removal of spindle assembly checkpoint proteins from the kinetochore: A key role for Aurora B in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Role of spindle assembly checkpoint proteins in gametogenesis and embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BubR1 is essential for kinetochore localization of other spindle checkpoint proteins and its phosphorylation requires Mad1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Spindle Assembly Checkpoint works like a rheostat not a toggle-switch - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. research.rug.nl [research.rug.nl]
- 23. A Quantitative Study of this compound’S Effect on HeLa Cells’ Growth Rate and F-actin Structure, American Journal of Life Sciences, Science Publishing Group [sciencepublishinggroup.com]
- 24. pnas.org [pnas.org]
- 25. This compound | Cell Signaling Technology [cellsignal.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. This compound-Induced Expression and Phosphorylation of Anillin and Other Mitotic Proteins Are Decreased in DNA-Dependent Protein Kinase Catalytic Subunit-Deficient Cells and Rescued by Inhibition of the Anaphase-Promoting Complex/Cyclosome with proTAME but Not Apcin - PMC [pmc.ncbi.nlm.nih.gov]
- 29. aacrjournals.org [aacrjournals.org]
Nocodazole: A Technical Guide to its Antineoplastic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nocodazole, a synthetic benzimidazole derivative, is a potent antineoplastic agent that functions primarily by disrupting microtubule dynamics. This technical guide provides an in-depth analysis of its mechanism of action, its effects on the cell cycle and apoptosis, and the key signaling pathways involved in its anticancer activity. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound and related compounds as potential cancer therapeutics.
Introduction
This compound is a well-established antimitotic agent that reversibly interferes with the polymerization of microtubules.[1][2] Microtubules are crucial components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and maintenance of cell structure.[1] By disrupting microtubule function, this compound effectively halts cells in mitosis, leading to programmed cell death (apoptosis), making it a valuable tool in cancer research and a potential lead compound for anticancer drug development.[3][4]
Mechanism of Action: Microtubule Destabilization
This compound's primary mechanism of action is the inhibition of tubulin polymerization. It binds to β-tubulin, a subunit of the microtubule polymer, preventing its assembly into microtubules.[3][5] This leads to a net depolymerization of the microtubule network. The effects of this compound are concentration-dependent:
-
Low Concentrations (e.g., 4-100 ng/mL): At lower concentrations, this compound primarily suppresses microtubule dynamics without causing significant depolymerization.[2][6] This subtle interference is sufficient to activate the spindle assembly checkpoint and arrest cells in mitosis.[1]
-
High Concentrations (e.g., 1-10 µM): Higher concentrations lead to a more pronounced and rapid depolymerization of microtubules.[2][7]
The binding of this compound to tubulin is reversible, which allows for the synchronization of cell populations in cell biology experiments.[2][4]
Quantitative Data: In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its broad-spectrum antineoplastic activity.
| Cell Line | Cancer Type | IC50 Value | Reference |
| RPMI8226-S | Multiple Myeloma | 60 nM | [8] |
| RPMI8226-Dox40 (Doxorubicin-resistant) | Multiple Myeloma | 25 nM | [8] |
| RPMI8226-MR20 (Mitoxantrone-resistant) | Multiple Myeloma | 80 nM | [8] |
| RPMI8226-LR5 (Melphalan-resistant) | Multiple Myeloma | 60 nM | [8] |
| MM.1S | Multiple Myeloma | 65 nM | [8] |
| MM.1R (Dexamethasone-resistant) | Multiple Myeloma | 60 nM | [8] |
| Chronic Lymphocytic Leukaemia (CLL) B-cells | Leukaemia | < 16 µM | [9] |
| HeLa | Cervical Cancer | ~5 µM (for microtubule-dependent transport inhibition) | [10] |
Signaling Pathways Modulated by this compound
This compound's antineoplastic effects are mediated through the modulation of several key signaling pathways.
Cell Cycle Arrest at G2/M Phase
The disruption of the mitotic spindle by this compound activates the Spindle Assembly Checkpoint (SAC).[1] This leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the degradation of cyclin B1 and securin. The sustained high levels of cyclin B1/Cdk1 activity maintain the cell in a state of mitotic arrest.[11]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. stemcell.com [stemcell.com]
- 4. Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. mdpi.com [mdpi.com]
- 8. ashpublications.org [ashpublications.org]
- 9. This compound, a microtubule de-polymerising agent, induces apoptosis of chronic lymphocytic leukaemia cells associated with changes in Bcl-2 phosphorylation and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Nocodazole's Effect on Vesicular Transport: A Technical Guide
Executive Summary: Nocodazole is a potent, reversible antineoplastic agent that functions as a microtubule-depolymerizing agent. By binding to β-tubulin, it disrupts the dynamic instability and polymerization of microtubules, which form the primary cytoskeletal tracks for long-range vesicular transport.[1][2] This disruption has profound, albeit varied, effects on numerous intracellular trafficking pathways, including transport between the endoplasmic reticulum (ER) and Golgi apparatus, axonal transport, endocytosis, and exocytosis. Its application in research has been instrumental in elucidating the microtubule-dependency of these pathways. This guide provides an in-depth analysis of this compound's mechanism, its quantitative impact on vesicular transport, detailed experimental protocols, and visual representations of the key processes involved.
Core Mechanism of Action
This compound exerts its effects by directly interfering with microtubule polymerization. It binds to the β-tubulin subunit, preventing its incorporation into microtubules and promoting the disassembly of existing polymers.[1] At high concentrations, this compound leads to rapid and widespread depolymerization of the microtubule network.[1][3] At lower, nanomolar concentrations, it can suppress microtubule dynamic instability—the process of alternating growth and shrinkage—without causing net depolymerization, effectively "freezing" the microtubule network.[4]
Since many forms of vesicular transport rely on motor proteins like kinesins and dyneins that walk along microtubule tracks, this disruption critically impairs the directed, long-range movement of vesicles.[5][6]
Caption: this compound's mechanism of action on microtubule dynamics and transport.
Impact on Key Vesicular Transport Pathways
Endoplasmic Reticulum (ER) and Golgi Apparatus
One of the most well-documented effects of this compound is the fragmentation and dispersal of the Golgi apparatus.[7][8] Normally, the Golgi is a compact, juxtanuclear structure maintained by a balance of anterograde (ER-to-Golgi) and retrograde (Golgi-to-ER) transport, both of which are microtubule-dependent. This compound treatment disproportionately blocks the anterograde pathway that moves cargo from peripheral ER exit sites to the central Golgi.[7][9] The less-affected retrograde pathway continues, causing Golgi-resident proteins to recycle back to the ER and re-emerge at peripheral ER exit sites, where they form numerous, scattered "Golgi ministacks".[8][9][10] This phenomenon has been used to study the constitutive recycling of Golgi enzymes.[9][11]
Caption: Model for this compound-induced Golgi apparatus dispersal.
Axonal and Neuronal Transport
In neurons, fast axonal transport is critical for delivering synaptic vesicles, mitochondria, and other essential components to and from the synapse. This process is highly dependent on the microtubule tracks that run the length of the axon.[12] this compound treatment disrupts fast axoplasmic transport, primarily by reducing the amount of material transported, though it does not appear to affect the maximal velocity of the cargo that is successfully transported.[13][14] The effects are often irreversible within the typical timeframe of in vitro experiments.[13] Studies have shown that this compound inhibits the transport of synaptic vesicles specifically within neurites and can impair the morphofunctional connectivity of neuronal networks.[15][16]
Endocytosis and Exocytosis
The role of microtubules in endocytosis is complex and can be cell-type specific. This compound has been shown to inhibit later steps in the endocytic pathway, such as the transport from early to late endosomes, which often involves translocation from the cell periphery to the juxtanuclear region.[17][18] In some systems, this compound treatment leads to an accumulation of cargo in endosomal carrier vesicles (ECV).[18] However, its effect is not universal; for example, the internalization and lysosomal degradation of EGF-receptor complexes were found to be unaffected by this compound, despite the disruption of endosome morphology.[17] In polarized epithelial cells, this compound can significantly slow apical recycling pathways.[19]
Polarized Transport in Epithelial Cells
In polarized epithelial cells, such as Madin-Darby canine kidney (MDCK) cells, microtubules are crucial for maintaining the distinct protein and lipid compositions of the apical and basolateral membranes. This compound dramatically alters vesicular traffic to the apical surface. Both the biosynthetic and transcytotic pathways destined for the apical membrane are partially misdirected to the basolateral surface in the presence of the drug.[19][20][21] In contrast, transport pathways to the basolateral surface appear to be more resistant to microtubule disruption.[19][22]
Quantitative Analysis of this compound's Effects
The following table summarizes quantitative data from various studies on the impact of this compound on different vesicular transport processes.
| Cell Type | This compound Conc. | Treatment Duration | Transport Pathway Affected | Quantitative Effect | Reference(s) |
| Polarized MDCK Cells | 10 µM (3 µg/mL) | 5 hours | Basolateral to Apical Transcytosis | ~80% reduction in transcytosis of polymeric Ig receptor. | [21] |
| Frog Sciatic Nerve | 10 µM | 1 hour | Fast Axonal Transport | Amount of transported material reduced to 60% of control. | [13] |
| Frog Sciatic Nerve | 10 µM | 6-15 hours | Fast Axonal Transport | Amount of transported material reduced to 30% of control; no effect on velocity. | [13] |
| Rat Astrocytes | 200 µM | 1 hour | General Vesicle Mobility | Significantly reduced average velocity, track length, and maximal displacement. | [23] |
| K562 Cells | 10 µM | 30 minutes | Receptor-mediated Endocytosis | Endocytosis of αY receptor inhibited by ~40%. | [24] |
| NRK Fibroblasts | 100 nM | < 60 minutes | Cell Locomotion (related to transport) | Dose-dependent decrease in locomotion rate; no significant change in MT level. | [25] |
| HeLa Cells | 1 µM | 2 hours | Early Endosome Motility | Probability of vesicles traversing 1 µm at 1 µm/s reduced by a factor of 10-50. | [26] |
Experimental Protocols
General Workflow for Studying Vesicular Transport
A typical experiment to assess the impact of this compound involves cell culture, drug treatment, labeling of vesicles or cargo, live or fixed-cell imaging, and subsequent quantitative analysis.
Caption: General experimental workflow for analyzing this compound's effects.
Protocol for Microtubule Depolymerization and Analysis
This protocol is a generalized procedure for inducing microtubule depolymerization for vesicular transport studies.
-
Cell Culture: Plate cells (e.g., HeLa, fibroblasts, or MDCK cells) on glass-bottom dishes or coverslips appropriate for microscopy. Culture until they reach the desired confluency (typically 50-70%).
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 1-10 mg/mL, which is ~3.3-33 mM) in DMSO.[3] Store aliquots at -20°C, protected from light. The final working concentration typically ranges from 1 µM to 33 µM for complete depolymerization.[21][27]
-
Treatment: Dilute the this compound stock solution into pre-warmed complete culture medium to the final desired concentration. Replace the medium on the cells with the this compound-containing medium. For a control group, replace the medium with medium containing an equivalent concentration of DMSO.
-
Incubation: Incubate the cells for a period ranging from 30 minutes to 4 hours at 37°C.[14][23] The optimal time depends on the cell type and the specific process being studied.
-
Verification of Depolymerization (Optional but Recommended): Fix a subset of control and treated cells and perform immunofluorescence staining for α-tubulin or β-tubulin to visually confirm the depolymerization of the microtubule network. In this compound-treated cells, the distinct filamentous network should be absent, replaced by diffuse cytoplasmic staining.[21]
-
Vesicular Transport Assay: Proceed with the specific assay, such as live-cell imaging of fluorescently-tagged vesicles, uptake of fluorescent fluid-phase markers, or analysis of protein sorting via biochemical methods.
Protocol for this compound-Induced Golgi Dispersal
This protocol is specifically for observing the scattering of the Golgi apparatus.
-
Cell Culture and Labeling: Culture cells (e.g., HeLa or fibroblasts) on imaging-grade dishes. Transfect with a fluorescently-tagged Golgi-resident protein (e.g., GalT-GFP) or prepare for immunofluorescence staining of a Golgi marker (e.g., GM130).
-
This compound Treatment: Treat cells with this compound at a concentration of 5-10 µM for 1 to 2 hours.[7][9]
-
Imaging:
-
Live-Cell Imaging: Perform time-lapse fluorescence microscopy starting just before or immediately after adding this compound to observe the fragmentation of the juxtanuclear Golgi ribbon into peripheral ministacks.[8]
-
Fixed-Cell Imaging: After the incubation period, fix the cells, perform immunofluorescence staining for the Golgi marker if necessary, and image using confocal microscopy to visualize the scattered Golgi elements throughout the cytoplasm.
-
Conclusion
This compound is an invaluable pharmacological tool for dissecting the role of microtubules in cellular processes. Its ability to acutely and reversibly disrupt the microtubule cytoskeleton allows researchers to probe the dependency of various vesicular transport pathways on these structures. The primary consequence of this compound treatment is the impairment of long-range, directed vesicular movement, leading to effects such as Golgi dispersal, reduced axonal transport, and altered endocytic trafficking. The specific outcomes can be highly dependent on the cell type, the transport pathway , and the concentration of the drug used. A thorough understanding of its mechanism and careful experimental design, including verification of microtubule depolymerization and precise quantitative analysis, are critical for interpreting the resulting data and advancing our knowledge of intracellular logistics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Decoding the role of microtubules: a trafficking road for vesicle [thno.org]
- 6. Anterograde and Retrograde Transport Mechanisms in Neurons – Developing Expertise in Neuroscience [uen.pressbooks.pub]
- 7. journals.biologists.com [journals.biologists.com]
- 8. rupress.org [rupress.org]
- 9. Phospholipase A2 Antagonists Inhibit this compound-induced Golgi Ministack Formation: Evidence of an ER Intermediate and Constitutive Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. molbiolcell.org [molbiolcell.org]
- 12. Frontiers | Anterograde Axonal Transport in Neuronal Homeostasis and Disease [frontiersin.org]
- 13. This compound irreversibly reduces the capacity of rapid axoplasmic transport in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound action on tubulin assembly, axonal ultrastructure and fast axoplasmic transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dysregulation of Microtubule Stability Impairs Morphofunctional Connectivity in Primary Neuronal Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [Effect of this compound on endocytosis of epidermal growth factor receptor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of Bafilomycin A1 and this compound on Endocytic Transport in HeLa Cells: Implications for Viral Uncoating and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of this compound on vesicular traffic to the apical and basolateral surfaces of polarized MDCK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rupress.org [rupress.org]
- 21. escholarship.org [escholarship.org]
- 22. Effect of this compound on vesicular traffic to the apical and basolateral surfaces of polarized MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. journals.biologists.com [journals.biologists.com]
- 26. arxiv.org [arxiv.org]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Nocodazole Treatment for Apoptosis Induction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nocodazole is a potent antineoplastic agent that functions by reversibly interfering with microtubule polymerization. This disruption of microtubule dynamics leads to a cell cycle arrest in the G2/M phase, and prolonged arrest ultimately triggers the intrinsic apoptotic pathway. These characteristics make this compound a valuable tool in cancer research and drug development for studying programmed cell death and for synchronizing cell populations for various experimental purposes.[1][2] This document provides detailed application notes and protocols for inducing apoptosis using this compound, with a focus on treatment duration and concentration across different cell types.
Mechanism of Action
This compound binds to β-tubulin, disrupting the assembly of microtubules.[2] This interference with the microtubule cytoskeleton has several cellular consequences, primarily the inability to form a functional mitotic spindle, which is crucial for chromosome segregation during mitosis.[1] The failure of kinetochores to attach to microtubules activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in prometaphase.[1] If the cell is unable to satisfy the SAC and proceed with mitosis, a cascade of signaling events is initiated, culminating in apoptosis. This apoptotic response is often characterized by the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and changes in the expression and phosphorylation of Bcl-2 family proteins.[3]
Data Summary: this compound Concentration and Treatment Duration for Apoptosis Induction
The optimal concentration and duration of this compound treatment for inducing apoptosis are highly dependent on the cell type. The following tables summarize quantitative data from various studies.
| Cell Line/Type | Concentration | Treatment Duration | Result | Reference |
| Human Leukemia Cell Lines | ||||
| HL-60 | 200 nM | 12 - 20 hours | Significant increase in apoptosis (sub-G1 population) from 14% at 12h to 38% at 20h.[4] | Nagy et al., 2005 |
| Chronic Lymphocytic Leukemia (CLL) cells | 16 µM (IC50) | 24 hours | Induces apoptosis in the majority of CLL cases.[3] | Beswick et al., 2006 |
| KS (p53-positive) & K562 (p53-negative) | 0.1 µg/ml | 24, 48, 72 hours | Time-dependent increase in apoptosis in both cell lines.[5] | Elhajouji et al., 1998 |
| Other Mammalian Cells | ||||
| Untransformed human cells | 0.08 µM | up to 6 hours | Prolonged prometaphase leads to activation of the apoptosis pathway.[6] | Orth et al., 2012 |
| General (for cell synchronization leading to apoptosis) | 40 - 100 ng/mL | 12 - 18 hours | Prolonged mitotic arrest typically results in apoptosis.[1] | Wikipedia |
| Plant Cells | ||||
| Nicotiana sylvestris | 0.1 - 500 µM | 24 hours | Low concentrations (0.1–10 µM) induced DNA fragmentation in mitotic cells, while high concentrations (100–500 µM) caused total DNA fragmentation at all cell cycle stages.[7] | Strukova et al., 2005 |
Signaling Pathways and Experimental Workflow
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound-induced apoptosis pathway.
General Experimental Workflow for Studying this compound-Induced Apoptosis
Caption: Workflow for this compound apoptosis studies.
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol describes a general procedure for inducing apoptosis in cultured mammalian cells using this compound. Optimization of concentration and incubation time is crucial for each cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO, typically 1-10 mg/mL)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels to reach 50-70% confluency (for adherent cells) or a desired density (for suspension cells) at the time of treatment.
-
This compound Preparation: Prepare a working solution of this compound in complete culture medium from the stock solution. The final DMSO concentration should typically not exceed 0.5%.[7] A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
-
Treatment: Remove the existing medium and add the this compound-containing medium to the cells. For suspension cells, this compound can be added directly to the culture.
-
Incubation: Incubate the cells for the desired duration (e.g., 12-48 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Harvesting:
-
Adherent cells: Aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize trypsin with complete medium and collect the cells by centrifugation.
-
Suspension cells: Collect the cells directly from the culture flask and pellet by centrifugation.
-
-
Downstream Analysis: The harvested cells are now ready for analysis using various apoptosis assays.
Protocol 2: Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest approximately 1-5 x 10^5 cells per sample.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining:
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Add 5 µL of PI solution.
-
Gently vortex the cells.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[8]
-
Protocol 3: Western Blot Analysis of PARP Cleavage
This protocol detects the cleavage of PARP, a hallmark of caspase-mediated apoptosis.
Materials:
-
This compound-treated and control cell pellets
-
RIPA buffer (or other suitable lysis buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system. The appearance of an 89 kDa cleaved PARP fragment alongside the 116 kDa full-length protein indicates apoptosis.
-
Loading Control: Probe the same membrane for a loading control to ensure equal protein loading.
Conclusion
This compound is a widely used and effective agent for inducing apoptosis in a variety of cell types. The provided application notes and protocols offer a comprehensive guide for researchers to design and execute experiments studying programmed cell death. Careful optimization of this compound concentration and treatment duration is essential to achieve the desired apoptotic response in the specific cell system under investigation. The combination of quantitative data summarization, pathway diagrams, and detailed experimental procedures aims to facilitate reproducible and insightful research in the field of apoptosis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. stemcell.com [stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Activation of the apoptotic pathway during prolonged prometaphase blocks daughter cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound provokes an apoptosis in isopropyl-N-phenyl carbamate resistant and sensitive Nicotiana lines but in two different ways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
live-cell imaging with nocodazole to visualize microtubule dynamics
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their constant remodeling, characterized by phases of growth (polymerization) and shrinkage (depolymerization), is termed dynamic instability. The study of microtubule dynamics is crucial for understanding fundamental cell biology and for the development of therapeutic agents that target the cytoskeleton, particularly in cancer chemotherapy.
Nocodazole is a synthetic, reversible antineoplastic agent that disrupts microtubule polymerization by binding to β-tubulin.[1][2] This interference with microtubule dynamics leads to a blockage of cells in the G2/M phase of the cell cycle and can induce apoptosis.[1][3] At low concentrations, this compound can suppress microtubule dynamics without causing significant net depolymerization, making it a valuable tool for studying the subtle regulation of microtubule stability and its impact on cellular functions.[4][5][6] In contrast, higher concentrations lead to a more pronounced disassembly of the microtubule network.[7][8]
This document provides detailed protocols for utilizing this compound in live-cell imaging experiments to visualize and quantify microtubule dynamics. It is intended for researchers in cell biology, cancer research, and drug development.
Mechanism of Action
This compound exerts its effects by binding to tubulin dimers, preventing their incorporation into growing microtubules.[9] This action effectively inhibits microtubule polymerization and shifts the equilibrium towards depolymerization. The consequences of this compound treatment on microtubule dynamics are dose-dependent. Nanomolar concentrations can suppress the dynamic instability of microtubules by reducing both their growth and shortening rates, increasing the time they spend in a paused state, and altering the frequencies of catastrophe (the switch from growth to shrinkage) and rescue (the switch from shrinkage to growth).[4][10] Higher micromolar concentrations lead to a net loss of microtubule polymer mass.[7][8]
Key Applications
-
Studying Microtubule Dynamic Instability: Live-cell imaging in the presence of low concentrations of this compound allows for the detailed analysis of parameters such as growth and shortening rates, and the frequency of catastrophe and rescue events.[4][11]
-
Cell Cycle Synchronization: this compound is widely used to synchronize cell populations in the G2/M phase, which is essential for studying mitotic events.[2][12][13]
-
Investigating the Role of Microtubules in Cellular Processes: By acutely depolymerizing microtubules with this compound, researchers can investigate their role in processes like intracellular trafficking, cell migration, and the structural organization of organelles like the Golgi apparatus.[2][14]
-
Screening for Anti-cancer Drugs: The disruption of microtubule dynamics is a key mechanism for many anti-cancer drugs. This compound serves as a reference compound in assays designed to identify new microtubule-targeting agents.[8]
Quantitative Data on this compound's Effects on Microtubule Dynamics
The following tables summarize quantitative data on the effects of this compound on microtubule dynamics from published studies. These values can serve as a reference for expected outcomes in live-cell imaging experiments.
Table 1: Effect of this compound on Microtubule Dynamic Instability in Newt Lung Epithelial Cells
| This compound Concentration | Elongation Velocity (µm/min) | Shortening Velocity (µm/min) | Catastrophe Frequency (events/min) |
| 0 nM (Control) | 7.2 | 17.4 | 0.8 |
| 4 nM | Slower | Slower | Increased |
| 40 nM | Slower | Slower | Increased |
| 400 nM | Slower | Slower | Increased |
Data adapted from Vasquez et al. (1997).[4][6][10]
Table 2: Dose-Dependent Effects of this compound on HeLa Cells
| This compound Concentration | Effect |
| 22 nM | Half-maximal inhibition of cell division[5] |
| 40-100 ng/mL (approx. 133-332 nM) | Cell synchronization in G2/M phase (12-18 hours)[2] |
| 167 nM | Mitotic arrest with numerous microtubules present[7] |
| 1 µM | Microtubule depolymerization in some breast cancer cell lines[7] |
| 10 µM | Rapid loss of dynamic microtubules[15][16] |
| 33 µM | Induction of Golgi mini-stack formation (3 hours)[2] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Microtubule Dynamics with Low-Dose this compound
This protocol is designed for visualizing the subtle effects of low concentrations of this compound on microtubule dynamics.
Materials:
-
Mammalian cells expressing a fluorescently tagged microtubule-associated protein (e.g., GFP-α-tubulin, mCherry-EB3)
-
Glass-bottom imaging dishes or chamber slides
-
Complete cell culture medium
-
CO2-controlled environmental chamber for the microscope
-
High-resolution fluorescence microscope (e.g., spinning disk confocal, TIRF)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Leibovitz's L-15 medium (for imaging outside a CO2 incubator)
Procedure:
-
Cell Seeding: Plate cells expressing the fluorescent microtubule marker onto glass-bottom dishes at a density that allows for the visualization of individual cells. Allow cells to adhere and grow for 24-48 hours.
-
Preparation of this compound Working Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 4-100 nM). It is recommended to perform a dose-response curve to determine the optimal concentration for your cell type and experimental question.
-
Microscope Setup: Equilibrate the microscope's environmental chamber to 37°C and 5% CO2. If using L-15 medium, a CO2-controlled environment is not necessary.
-
Baseline Imaging: Place the dish on the microscope stage and locate a field of healthy, well-spread cells. Acquire time-lapse images of microtubule dynamics before adding this compound to establish a baseline. Capture images every 1-5 seconds for 1-5 minutes.
-
This compound Treatment and Imaging: Carefully add the pre-warmed medium containing this compound to the dish. Immediately resume time-lapse imaging to capture the acute effects of the drug on microtubule dynamics. Continue imaging for the desired duration (e.g., 30-60 minutes).
-
Image Analysis: Analyze the acquired time-lapse sequences using image analysis software (e.g., ImageJ/Fiji). Track the ends of individual microtubules to measure parameters such as:
-
Growth rate (elongation velocity)
-
Shortening rate (shortening velocity)
-
Catastrophe frequency (number of events per unit time)
-
Rescue frequency (number of events per unit time)
-
Time spent in a paused state
-
Protocol 2: this compound Washout Assay for Visualizing Microtubule Regrowth
This protocol is used to study the process of microtubule nucleation and regrowth from organizing centers after complete depolymerization.
Materials:
-
Same as Protocol 1
Procedure:
-
Cell Seeding: Plate cells as described in Protocol 1.
-
This compound-Induced Depolymerization: Treat the cells with a high concentration of this compound (e.g., 10 µM) in complete medium for 1-2 hours at 37°C to induce complete microtubule depolymerization.[15][17]
-
Microscope Setup: Prepare the microscope and environmental chamber as described in Protocol 1.
-
This compound Washout and Imaging:
-
Place the dish of this compound-treated cells on the microscope stage.
-
Gently aspirate the this compound-containing medium.
-
Wash the cells three times with pre-warmed complete medium to remove the drug.
-
After the final wash, add fresh pre-warmed medium.
-
Immediately begin time-lapse imaging to visualize the regrowth of microtubules. Capture images every 2-10 seconds for 10-30 minutes.
-
-
Image Analysis: Analyze the time-lapse series to observe the sites of microtubule nucleation (e.g., centrosome, Golgi apparatus) and quantify the rate of microtubule network recovery.
Visualizations
Caption: this compound's mechanism of action on microtubule dynamics.
Caption: Experimental workflow for live-cell imaging with this compound.
References
- 1. stemcell.com [stemcell.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Nanomolar concentrations of this compound alter microtubule dynamic instability in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Nanomolar concentrations of this compound alter microtubule dynamic instability in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cbs.umn.edu [cbs.umn.edu]
- 12. Combining Mitotic Cell Synchronization and High Resolution Confocal Microscopy to Study the Role of Multifunctional Cell Cycle Proteins During Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing Cell Synchronization Using this compound or Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]
- 14. Microtubule depolymerization induces traction force increase through two distinct pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A live-cell marker to visualize the dynamics of stable microtubules throughout the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Quantification of asymmetric microtubule nucleation at sub-cellular structures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining Nocodazole with Other Drugs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic potential of combining nocodazole with other anticancer agents. This compound, a potent inhibitor of microtubule polymerization, induces cell cycle arrest at the G2/M phase and subsequent apoptosis, making it a valuable tool in cancer research.[1] Combining this compound with drugs targeting complementary pathways can enhance therapeutic efficacy and overcome drug resistance.
Rationale for this compound Combination Therapy
Combining this compound with other anticancer drugs is based on the principle of synergistic cytotoxicity, where the combined effect of the drugs is greater than the sum of their individual effects.[2] This can be achieved by:
-
Targeting Different Cell Cycle Phases: Combining a G2/M phase-specific agent like this compound with drugs that target other phases (e.g., G1 or S phase) can lead to a more comprehensive cell cycle blockade.
-
Inhibiting Compensatory Signaling Pathways: Cancer cells can develop resistance to single-agent therapies by activating alternative survival pathways. Co-administration of drugs that inhibit these compensatory mechanisms can restore sensitivity.
-
Enhancing Apoptotic Signaling: this compound primes cells for apoptosis by arresting them in mitosis.[1] Combining it with agents that further promote apoptotic signaling can lead to a more robust induction of cell death.
Data Presentation: Synergistic Effects of this compound Combinations
The following tables summarize quantitative data from studies investigating the synergistic effects of this compound in combination with other anticancer agents. The Combination Index (CI) is a widely used metric to quantify drug synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2][3][4]
Table 1: Synergistic Effects of this compound with Proteasome Inhibitors in Lung Cancer Cells
| Cell Line | Drug Combination | IC50 (Single Agent) | IC50 (Combination) | Combination Index (CI) | Reference |
| A549 | This compound | Not specified | Not specified | Synergistic (CI < 1) | [4] |
| Bortezomib | 30 nM | Not specified | [4] |
Table 2: Synergistic Effects of this compound Analogs and Other Combinations
| Cancer Type | Drug Combination | Effect | Reference |
| Human Colon Carcinoma (xenografts) | This compound analog + Ketoconazole | Potentiated anticancer efficacy | [5] |
| Multiple Myeloma | This compound + Bortezomib | Synergistic cytotoxicity | [4] |
| Glioblastoma | Paclitaxel + Everolimus | Strong synergism | [5] |
Signaling Pathways Modulated by this compound Combinations
Understanding the molecular mechanisms underlying the synergistic effects of this compound combinations is crucial for rational drug development. Several key signaling pathways have been implicated.
Wnt Signaling Pathway
This compound has been shown to inhibit the Wnt signaling pathway by stimulating the expression of LATS2, which in turn abrogates the interaction between β-catenin and BCL9.[1] Dysregulation of the Wnt pathway is a hallmark of many cancers.
Caption: Wnt signaling pathway and the inhibitory effect of this compound.
ERK1/2 Signaling Pathway
The combination of this compound with certain inhibitors, such as the HSF1 inhibitor KRIBB11, has been shown to inactivate the Erk1/2 signaling cascade, a critical pathway for cell proliferation and survival.
Caption: ERK1/2 signaling pathway and inhibition by this compound combination.
JNK Signaling Pathway
This compound treatment can lead to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in stress-induced apoptosis. This involves the phosphorylation of the anti-apoptotic protein BCL-2, leading to its inactivation.
Caption: JNK signaling pathway activation by this compound leading to apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the efficacy of this compound combinations in cancer research.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of single agents and their combinations.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Combination drug (stock solution in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drug.
-
Treat cells with single agents at various concentrations and in combination at fixed or variable ratios. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug alone and in combination. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[1][6]
Experimental Workflow for Synergy Assessment:
Caption: Workflow for determining drug synergy using the Chou-Talalay method.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of drug combinations on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify the induction of apoptosis by drug combinations.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blotting for Signaling Pathway Analysis
This protocol is used to investigate the effect of drug combinations on the expression and phosphorylation status of key proteins in relevant signaling pathways.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-ERK, total ERK, p-JNK, total JNK, β-catenin, cleaved PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer, quantify protein concentration using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
By following these application notes and protocols, researchers can effectively design, execute, and interpret experiments to explore the therapeutic potential of combining this compound with other anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Synergistic Drug Combinations for a Precision Medicine Approach to Interstitial Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nocodazole Washout for Cell Cycle Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nocodazole is a reversible, synthetic benzimidazole derivative that disrupts the polymerization of microtubules. This disruption leads to a block in the cell cycle at the G2/M phase, as the formation of a functional mitotic spindle is inhibited. The "this compound washout" technique is a widely used method to synchronize cell populations in G2/M. Upon removal of the drug, cells synchronously re-enter the cell cycle, allowing for the study of cell cycle progression and related events in a controlled manner. These application notes provide detailed protocols for this compound-induced cell cycle arrest and subsequent release, along with data on synchronization efficiency and the signaling pathways involved.
Key Principles
This compound treatment arrests cells at the G2/M transition by depolymerizing microtubules, which activates the spindle assembly checkpoint.[1] This checkpoint ensures that chromosome segregation does not proceed until all chromosomes are properly attached to the mitotic spindle. Washing out the this compound allows for the rapid re-polymerization of microtubules, satisfying the checkpoint and enabling the synchronized population of cells to proceed through mitosis and into the subsequent G1 and S phases.[2][3] The effectiveness of synchronization can be influenced by the cell type, this compound concentration, and duration of treatment.[4][5]
Quantitative Data Summary
The efficiency of this compound-induced G2/M arrest and the kinetics of cell cycle re-entry post-washout are critical parameters. The following tables summarize quantitative data from various studies.
Table 1: this compound Treatment Parameters and G2/M Arrest Efficiency
| Cell Line | This compound Concentration | Incubation Time (hours) | % of Cells in G2/M | Reference |
| Human Pluripotent Stem Cells (hPSCs) | 1 µg/mL | 16 | ~80% | [6] |
| Human Pluripotent Stem Cells (hPSCs) | 100 ng/mL | 16 | >90% | [7] |
| HeLa | 100 ng/mL | 12 | >75% | [3][8] |
| HL-60 | 200 nM | 12 | Majority of cells | [9] |
| U2OS | 50 ng/mL | 10-11 | Not specified | [2] |
Table 2: Cell Cycle Progression After this compound Washout
| Cell Line | Time After Washout | Cell Cycle Phase Distribution | Reference |
| Human Pluripotent Stem Cells (hPSCs) | 2 hours | Progression into G1 | [7] |
| Human Pluripotent Stem Cells (hPSCs) | 4 hours | ~70% of cells in G1 | [7] |
| Human Pluripotent Stem Cells (hPSCs) | 12 hours | ~80% of cells in S phase | [7] |
| HeLa | 2 hours | Synchronous division | [3] |
| HeLa | 10-12 hours | Entry into S phase | [3] |
| Giardia intestinalis | 4.5 hours | Accumulation in G1 | [1] |
Experimental Protocols
Protocol 1: General this compound Washout for Cell Cycle Synchronization
This protocol provides a general procedure for synchronizing adherent mammalian cells in the G2/M phase using this compound. Optimization of this compound concentration and incubation time is recommended for each cell line.[4]
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO, stored at -20°C)
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Trypsin-EDTA (for cell detachment, if required for downstream applications)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Propidium iodide (PI) or other DNA staining dye
-
RNase A
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase (typically 30-40% confluency) at the time of this compound addition.
-
This compound Treatment:
-
Dilute the this compound stock solution in pre-warmed complete medium to the desired final concentration (e.g., 50-100 ng/mL).
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for 10-16 hours at 37°C in a humidified incubator with 5% CO2.[2][3]
-
-
This compound Washout and Release:
-
To release the cells from the G2/M block, gently aspirate the this compound-containing medium.
-
Wash the cells twice with pre-warmed PBS to completely remove the this compound.[3] Be gentle to avoid detaching the rounded-up mitotic cells.
-
Add fresh, pre-warmed complete medium to the cells. This time point is considered t=0 for the release.
-
-
Time-Course Collection:
-
For analysis of cell cycle progression, collect cells at various time points after the washout (e.g., 0, 2, 4, 6, 8, 12, 24 hours).
-
For adherent cells, mitotic shake-off can be used to collect the most synchronized population. This involves gently tapping the culture dish to dislodge the loosely attached mitotic cells.[10]
-
-
Cell Cycle Analysis by Flow Cytometry:
-
Harvest cells by trypsinization (if necessary) and centrifugation.
-
Wash the cells with PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
Protocol 2: Combined Thymidine-Nocodazole Block for Tighter Synchronization
For a more tightly synchronized population, a double thymidine block to arrest cells at the G1/S boundary can be performed prior to this compound treatment.[2][3]
Procedure:
-
First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM and incubate for 18-24 hours.[3] This will arrest cells in the S phase.
-
Release: Wash the cells twice with pre-warmed PBS and add fresh medium. Incubate for 9 hours to allow the cells to proceed through S and G2 phases.[3]
-
Second Thymidine Block: Add thymidine again to a final concentration of 2 mM and incubate for 17 hours.[3]
-
Release and this compound Addition: Wash the cells twice with pre-warmed PBS and add fresh medium. After 3 hours, add this compound (e.g., 100 ng/mL) to the medium and incubate for 12 hours to arrest the cells in the G2/M phase.[3]
-
This compound Washout: Proceed with the washout and release as described in Protocol 1.
Signaling Pathways and Visualizations
This compound-induced G2/M arrest and subsequent release are governed by complex signaling networks. The spindle assembly checkpoint is a key regulator, and upon its satisfaction after this compound washout, pathways promoting mitotic entry and progression are activated. One such pathway involves ERK5 and NFκB, which are crucial for the G2/M transition.[11][12]
Caption: Signaling overview of this compound-induced G2/M arrest and release.
Caption: Experimental workflow for this compound washout cell cycle synchronization.
Troubleshooting
-
Low Synchronization Efficiency:
-
Optimize this compound Concentration: Perform a dose-response curve to find the optimal concentration for your cell line.
-
Optimize Incubation Time: A time-course experiment can determine the ideal incubation period.
-
Cell Density: Ensure cells are in the logarithmic growth phase. Overly confluent or sparse cultures may not synchronize well.
-
-
High Cell Death:
-
Reduce this compound Concentration or Incubation Time: Prolonged exposure or high concentrations can be toxic to some cell lines.[6]
-
Check for Contamination: Mycoplasma or other contaminants can affect cell health and response to drugs.
-
-
Cells Do Not Re-enter the Cell Cycle:
-
Incomplete Washout: Ensure thorough washing to remove all traces of this compound.
-
Cell Viability: Assess cell viability after treatment. The arrest may have become irreversible due to toxicity.
-
Conclusion
The this compound washout protocol is a robust and widely applicable method for synchronizing cells in the G2/M phase of the cell cycle. Careful optimization of experimental parameters is crucial for achieving high synchronization efficiency and maintaining cell viability. The provided protocols and data serve as a comprehensive guide for researchers employing this technique to investigate cell cycle-dependent processes.
References
- 1. Cell Cycle Synchrony in Giardia intestinalis Cultures Achieved by Using this compound and Aphidicolin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. flowcytometry-embl.de [flowcytometry-embl.de]
- 4. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 5. Optimizing Cell Synchronization Using this compound or Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]
- 6. Enrichment of G2/M cell cycle phase in human pluripotent stem cells enhances HDR-mediated gene repair with customizable endonucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method to Synchronize Cell Cycle of Human Pluripotent Stem Cells without Affecting Their Fundamental Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of the G2–M cell cycle progression by the ERK5–NFκB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Nocodazole
Introduction
Nocodazole is a reversible, antimitotic agent that disrupts the polymerization of microtubules.[1][2] By binding to β-tubulin, it interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[1] This disruption activates the spindle assembly checkpoint, leading to a cell cycle arrest in the G2/M phase.[3][4] This property makes this compound a valuable tool for synchronizing cell populations in G2/M, which is essential for studying cell cycle-dependent processes, developing anticancer therapeutics, and enhancing the efficiency of genome editing techniques.[1][5]
Flow cytometry is a powerful technique for analyzing the cell cycle by quantifying the DNA content of individual cells.[6][7] Cells are stained with a fluorescent dye, such as Propidium Iodide (PI), which stoichiometrically intercalates into the DNA.[8] The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[7] This application note provides a comprehensive protocol for treating cells with this compound to induce G2/M arrest and subsequently analyzing the cell cycle distribution using flow cytometry.
Mechanism of this compound-Induced G2/M Arrest
This compound exerts its effect by depolymerizing microtubules.[9] This prevents the formation of a functional mitotic spindle, which is necessary to properly align and segregate chromosomes. The spindle assembly checkpoint (SAC) is a crucial cellular surveillance mechanism that monitors the attachment of microtubules to kinetochores on the chromosomes. When unattached kinetochores are detected due to microtubule disruption by this compound, the SAC is activated.[3] This activation prevents the onset of anaphase, thereby arresting the cells in a prometaphase-like state with a G2/M DNA content.[3]
References
- 1. stemcell.com [stemcell.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry - Nordic Biosite [nordicbiosite.com]
- 7. docs.research.missouri.edu [docs.research.missouri.edu]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
nocodazole not arresting cells in mitosis what to do
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with arresting cells in mitosis using nocodazole.
Frequently Asked Questions (FAQs)
Q1: Why are my cells not arresting in the G2/M phase after this compound treatment?
There are several potential reasons for the failure of this compound to induce mitotic arrest. These can be broadly categorized as issues with the reagent itself, suboptimal experimental parameters, cell-line-specific characteristics, or problems with the verification method. A systematic troubleshooting approach, as outlined in the guide below, is recommended.
Q2: What is the typical concentration and incubation time for this compound?
Working concentrations and treatment durations vary depending on the cell line and the desired effect.[1] For cell synchronization, concentrations typically range from 40-100 ng/mL (approximately 0.13-0.33 µM) for 12-18 hours.[2] Some protocols suggest 0.1-1 µg/mL for 12-48 hours.[1] It is crucial to optimize these parameters for your specific cell line.
Q3: My flow cytometry results show a large G1 peak instead of a G2/M peak after this compound treatment. What does this mean?
This could indicate a few possibilities. The this compound may not be working, and you are observing a normal asynchronous population. Alternatively, some cell lines, when treated with high concentrations of microtubule-depolymerizing agents, can arrest in G1 and G2, a phenomenon sometimes referred to as a "microtubule integrity checkpoint".[3] It has also been noted that at low concentrations, this compound can cause mitotic slippage followed by arrest in the subsequent G1 phase.[4] this compound can also act as a down-regulator of the Wnt-beta catenin pathway, which could prevent cells from entering mitosis.[5]
Q4: How should I prepare and store my this compound stock solution?
This compound is typically dissolved in DMSO to create a stock solution (e.g., 1-10 mg/mL).[1][6] This stock solution should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C, protected from light.[1] Once in solution, it is recommended to use it within 2 months to prevent loss of potency.[1] The lyophilized powder can be stored at room temperature.[1]
Q5: Are there any alternatives to this compound for mitotic arrest?
Yes, other microtubule-disrupting agents can be used to arrest cells in mitosis. These include colcemid, colchicine, and vinca alkaloids like vincristine.[2][3] Additionally, inhibitors of other cell cycle components, such as the CDK1 inhibitor RO-3306, can be used to arrest cells at the G2/M transition.[7]
Q6: Can prolonged exposure to this compound be toxic to cells?
Yes, prolonged arrest of cells in mitosis due to this compound treatment can lead to cell death, typically through apoptosis.[2] This is an important consideration when planning long-duration experiments.
Troubleshooting Guide
If you are experiencing a failure to arrest cells in mitosis, follow this step-by-step guide to identify and resolve the issue.
Step 1: Verify this compound Reagent Integrity
The first step is to ensure the chemical agent is active.
-
Issue: this compound solution has degraded.
-
Solution: this compound in DMSO is stable for up to a year at -20°C when properly aliquoted and protected from light.[8] However, potency can be lost within 2 months.[1] If your stock is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock solution from lyophilized powder.
-
-
Issue: Improper storage.
-
Solution: Store lyophilized powder at room temperature and DMSO stock solutions in aliquots at -20°C, protected from light.[1]
-
Step 2: Optimize Experimental Parameters
The efficacy of this compound is highly dependent on the experimental conditions.
-
Issue: Suboptimal concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Concentrations can range from as low as 4 nM to higher concentrations of 1 µg/mL or more.[9] Some cell lines exhibit a biphasic dose-response, arresting in mitosis at low concentrations but in G1/G2 at higher concentrations.[3]
-
-
Issue: Inappropriate incubation time.
-
Solution: The time required to achieve maximal mitotic arrest can vary. A typical starting point is 12-18 hours.[2] Perform a time-course experiment (e.g., 8, 12, 16, 24 hours) to find the optimal duration.
-
-
Issue: High cell confluency.
-
Solution: For optimal synchronization, it is critical to use actively dividing cells, typically at a confluency of around 50%.[10] High confluency can lead to contact inhibition, causing cells to exit the cell cycle and reducing the proportion of cells that will respond to the this compound treatment.
-
Step 3: Consider Cell Line-Specific Behavior
Different cell lines can respond differently to this compound.
-
Issue: Cell line resistance.
-
Issue: "Type B" cell behavior.
-
Solution: Certain cell lines, particularly some breast cancer lines, do not arrest in mitosis at high this compound concentrations. Instead, they activate a p53-independent, p21-associated G1 and G2 arrest.[3] If you suspect this, try using a lower concentration of this compound (e.g., 100 nM), which may still induce mitotic arrest in these cells.[3]
-
Step 4: Validate the Method of Verification
Ensure that your method for assessing mitotic arrest is appropriate and correctly performed.
-
Issue: Incorrect flow cytometry gating.
-
Solution: When analyzing cell cycle via DNA content, the G2 and M phases have the same (4N) DNA content and cannot be distinguished. Ensure you are comparing your treated sample to an asynchronous control to correctly identify the G1 (2N) and G2/M (4N) peaks.[5]
-
-
Issue: Relying solely on DNA content.
-
Solution: Supplement flow cytometry data with other methods. Use microscopy to visually confirm an increase in rounded, mitotic cells. Perform immunofluorescence for α-tubulin to confirm microtubule depolymerization and DAPI/Hoechst staining to observe condensed chromosomes.[12] A Western blot for a mitotic marker like phospho-histone H3 (Ser10) can provide biochemical confirmation of mitotic entry.[1]
-
Data Summary Tables
Table 1: Recommended this compound Concentrations and Incubation Times
| Cell Type | Concentration | Incubation Time | Reference |
| Mammalian Cells (general) | 40-100 ng/mL | 12-18 hours | [2] |
| Mammalian Cells (general) | 50 ng/mL | 14-18 hours | [13] |
| HeLa Cells | 0.1 µg/mL | 18 hours | [1] |
| U2OS Cells | Not specified | 16 hours | [14] |
| Multiple Myeloma (MM) cells | 25-80 nM | 48 hours | [15] |
| Pig Kidney Embryo (PE) cells | 0.02-0.6 µg/mL | 12-16 hours | [16] |
Table 2: Troubleshooting Summary
| Symptom | Potential Cause | Recommended Solution |
| No increase in G2/M peak | This compound degradation | Prepare fresh this compound stock solution from powder. |
| Incorrect concentration/time | Perform a dose-response and time-course experiment. | |
| High cell confluency | Ensure cells are in a logarithmic growth phase (~50% confluent). | |
| Large G1 peak, low G2/M | Mitotic slippage or G1/G2 arrest | Try a lower this compound concentration; verify with microscopy. |
| Cell line resistance | Increase this compound concentration or try an alternative drug. | |
| Low mitotic index by microscopy | Insufficient incubation time | Increase the duration of this compound treatment. |
| Verification method issue | Confirm with a biochemical marker like Phospho-Histone H3 (Ser10). |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Cell Treatment: Plate cells to be ~50% confluent at the time of harvest. Treat with the desired concentration of this compound for the optimized duration. Include an untreated, asynchronous control.
-
Harvesting: For adherent cells, collect the media (which contains detached mitotic cells), wash the plate with PBS, and then trypsinize the remaining attached cells. Combine the cells from the media and the trypsinization step. For suspension cells, simply collect the cells.
-
Fixation: Centrifuge cells at 300 x g for 5 minutes. Wash the pellet with cold PBS. Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Storage: Fixed cells can be stored at 4°C for at least a week.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of propidium iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events. Use the data to generate a histogram of DNA content and quantify the percentage of cells in G1, S, and G2/M phases.[17][18]
Protocol 2: Immunofluorescence for Microtubule Disruption
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish. Treat with this compound as determined by optimization.
-
Fixation: Wash cells with PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 30 minutes.
-
Primary Antibody: Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) for 1 hour at room temperature.
-
Secondary Antibody: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
DNA Staining & Mounting: Wash three times with PBST. Stain with DAPI or Hoechst (e.g., 1 µg/mL) for 5 minutes. Wash once with PBS. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence microscope. In successfully arrested cells, you should observe depolymerized microtubules and condensed chromosomes.[12]
Visualizations
Caption: Mechanism of this compound-induced mitotic arrest.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - CAS 31430-18-9 - Calbiochem | 487928 [merckmillipore.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound provokes an apoptosis in isopropyl-N-phenyl carbamate resistant and sensitive Nicotiana lines but in two different ways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Star Republic: Guide for Biologists [sciencegateway.org]
- 14. researchgate.net [researchgate.net]
- 15. ashpublications.org [ashpublications.org]
- 16. [Conditions of the reversibility of metaphase arrest and induction of multi-polar mitoses after treatment with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. irep.ntu.ac.uk [irep.ntu.ac.uk]
Technical Support Center: Troubleshooting Incomplete Microtubule Depolymerization with Nocodazole
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete microtubule depolymerization with nocodazole in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my microtubules not depolymerizing completely after this compound treatment?
Incomplete microtubule depolymerization can stem from several factors:
-
Suboptimal this compound Concentration: The concentration of this compound may be too low for your specific cell type and experimental goals. While low concentrations can alter microtubule dynamics without causing full depolymerization, higher concentrations are required for complete disassembly.[1][2]
-
Insufficient Incubation Time: Microtubule depolymerization is a time-dependent process. Short incubation times may not be sufficient to achieve complete depolymerization.[3]
-
Incorrect this compound Preparation and Storage: this compound is typically dissolved in DMSO. Improperly stored or repeatedly freeze-thawed solutions can lose potency.[1][4] Stock solutions in DMSO are generally stable for up to a year at -20°C.[4]
-
Cell-Type Specific Differences: Different cell lines can exhibit varying sensitivities to this compound.[5] Some cell lines may require higher concentrations or longer incubation times to achieve the desired effect.
-
High Cell Density: Confluent or very dense cell cultures may have altered microtubule dynamics or reduced drug accessibility, leading to incomplete depolymerization.
Q2: What is the optimal concentration and incubation time for this compound?
The optimal concentration and incubation time are highly dependent on the experimental objective (e.g., cell cycle synchronization vs. complete microtubule depolymerization) and the cell line being used.[1]
-
For Cell Cycle Synchronization (G2/M Arrest): Lower concentrations in the range of 40-100 ng/mL (approximately 0.13 - 0.33 µM) for 12-18 hours are commonly used.[6]
-
For Complete Microtubule Depolymerization: Higher concentrations, typically ranging from 1 to 10 µM (approximately 0.3 to 3 µg/mL), are often necessary.[3][7][8] Incubation times can be as short as a few minutes to a few hours. For example, in some macrophages, 80% of microtubules are lost after 1 minute, and over 95% are lost after 10 minutes of treatment with 10 µM this compound.[3]
Q3: My cells are detaching or showing signs of apoptosis after this compound treatment. What can I do?
Prolonged exposure to this compound, especially at high concentrations, can induce apoptosis.[6] If you observe significant cell death or detachment:
-
Reduce Incubation Time: Titrate the incubation time to find the minimum duration required for the desired effect.
-
Lower this compound Concentration: Determine the lowest effective concentration for your experiment through a dose-response study.
-
Optimize Cell Density: Ensure cells are not overly confluent, as this can sometimes exacerbate cytotoxicity.
Q4: How should I prepare and store this compound stock solutions?
Proper preparation and storage are critical for maintaining this compound's efficacy.
-
Reconstitution: this compound is typically supplied as a lyophilized powder and is soluble in DMSO.[1] For a stock solution, reconstitute in high-quality, anhydrous DMSO. For example, a 10 mg/mL stock can be prepared.[9]
-
Storage: Store the lyophilized powder at 2-8°C for up to two to three years.[9] Once reconstituted in DMSO, aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles and store at -20°C, protected from light.[1][4] The solution is stable for up to a year at -20°C.[4]
Q5: How can I verify that microtubule depolymerization is complete?
Visual confirmation is the most direct way to assess the extent of microtubule depolymerization.
-
Immunofluorescence Microscopy: This is the gold standard method. Cells are fixed, permeabilized, and stained with an antibody against α-tubulin or β-tubulin, followed by a fluorescently labeled secondary antibody. The disappearance of the filamentous microtubule network confirms depolymerization.
-
Live-Cell Imaging: If your cells express a fluorescently tagged tubulin or microtubule-associated protein (like EB1), you can monitor depolymerization in real-time.[10]
Q6: I treated my cells with this compound, but they are not arresting in the G2/M phase. What could be the reason?
If you are not observing the expected G2/M arrest, consider the following:
-
Incorrect Concentration: The concentration may be too high or too low. A dose-response experiment is recommended to find the optimal concentration for mitotic arrest in your specific cell line.[5]
-
Timing of Analysis: The peak of G2/M arrest occurs after a specific duration of treatment. For many cell lines, this is between 12 and 18 hours.[6] You may need to perform a time-course experiment.
-
Mitotic Slippage: Cells arrested in mitosis for an extended period can sometimes exit mitosis without dividing, a phenomenon known as mitotic slippage. This can result in a population of cells in G1 with a 4N DNA content.
-
Cell Line-Specific Responses: Some cancer cell lines do not arrest in mitosis in response to microtubule-depolymerizing agents and may instead arrest in G1 and G2.[5]
Data Presentation
Table 1: Recommended this compound Concentrations and Incubation Times for Different Applications
| Application | Concentration Range (µg/mL) | Concentration Range (µM) | Typical Incubation Time | Cell Type Examples | References |
| Cell Cycle Synchronization (G2/M Arrest) | 0.04 - 0.1 | ~ 0.13 - 0.33 | 12 - 18 hours | HeLa, U2OS | [6][11][12] |
| Complete Microtubule Depolymerization | 1 - 10 | ~ 3.3 - 33 | 10 minutes - 4 hours | Macrophages, Monocytes, Breast Cancer Cells | [3][5][7][8] |
| Inhibition of Cell Locomotion | 0.03 - 0.3 | ~ 0.1 - 1 | 1 - 2 hours | Fibroblasts, MGE cells | [13][14] |
| Induction of Golgi Ministacks | ~10 | ~33 | 3 hours | Eukaryotic cells | [6] |
Table 2: Troubleshooting Guide for Incomplete Microtubule Depolymerization
| Symptom | Possible Cause | Suggested Solution |
| Microtubule network still visible after treatment. | This compound concentration is too low. | Increase this compound concentration in a stepwise manner (e.g., 1 µM, 5 µM, 10 µM). |
| Incubation time is too short. | Increase incubation time (e.g., 30 min, 1 hour, 2 hours). | |
| Inactive this compound solution. | Prepare a fresh stock solution of this compound in anhydrous DMSO. Aliquot and store properly at -20°C. | |
| High cell density. | Plate cells at a lower density for the experiment. | |
| High variability between experiments. | Inconsistent this compound activity. | Ensure proper storage and handling of this compound stock. Avoid repeated freeze-thaw cycles. |
| Differences in cell culture conditions. | Standardize cell passage number, density, and media conditions. | |
| Cells show signs of stress or death but microtubules are not fully depolymerized. | Cell type is resistant to this compound-induced depolymerization but sensitive to its cytotoxic effects. | Try a different microtubule-depolymerizing agent like colchicine. |
| Off-target effects of this compound. | Verify the phenotype with a different microtubule inhibitor. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Microtubules to Verify Depolymerization
This protocol allows for the visualization of the microtubule network to confirm depolymerization.
-
Cell Culture: Plate cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentration of this compound for the appropriate duration. Include a vehicle control (e.g., DMSO-treated) sample.
-
Fixation:
-
Gently wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with ice-cold methanol at -20°C for 5-10 minutes. Alternatively, fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization (if using paraformaldehyde fixation):
-
Wash the cells three times with PBS.
-
Permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute a primary antibody against α-tubulin or β-tubulin in the blocking buffer.
-
Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) in the blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining (Optional):
-
Wash the cells three times with PBS.
-
Incubate with a DNA stain like DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.
-
-
Mounting and Imaging:
-
Wash the coverslips a final time with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope. Successful depolymerization will be indicated by the absence of a filamentous microtubule network and the presence of diffuse tubulin fluorescence.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry to Confirm G2/M Arrest
This protocol is used to quantify the percentage of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Culture and treat cells with this compound as required for your experiment. Include an asynchronous (untreated or vehicle-treated) control group.
-
Cell Harvesting:
-
For adherent cells, collect the media (which may contain mitotic cells that have detached), wash with PBS, and then trypsinize the remaining attached cells.
-
Combine the cells from the media and the trypsinization step. For suspension cells, simply collect the cells.
-
-
Cell Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells in ethanol for at least 30 minutes at 4°C. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA dye such as propidium iodide (PI) and RNase A.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Gate on the single-cell population to exclude doublets.
-
Generate a histogram of DNA content. Cells in G1 will have a 2N DNA content, cells in S phase will have between 2N and 4N, and cells in G2 and M will have a 4N DNA content. A successful G2/M arrest will show a significant increase in the 4N peak compared to the asynchronous control.[15][16]
-
Visualizations
Caption: A logical workflow for troubleshooting incomplete microtubule depolymerization.
Caption: this compound's mechanism of action on microtubule dynamics.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - CAS 31430-18-9 - Calbiochem | 487928 [merckmillipore.com]
- 5. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Dynamics of microtubule depolymerization in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microtubule depolymerization induces traction force increase through two distinct pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Video: Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols [app.jove.com]
- 12. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 13. journals.biologists.com [journals.biologists.com]
- 14. This compound-induced changes in microtubule dynamics impair the morphology and directionality of migrating medial ganglionic eminence cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Nocodazole-Induced G2/M Arrest
Welcome to the technical support center for troubleshooting issues related to cell line resistance to nocodazole-induced G2/M arrest. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and insights into the potential mechanisms of resistance.
Frequently Asked Questions (FAQs)
Q1: My cells are not arresting in G2/M after this compound treatment. What are the possible reasons?
A1: Failure to arrest in the G2/M phase can be attributed to several factors:
-
Suboptimal this compound Concentration: The effective concentration of this compound can vary significantly between cell lines.[1][2][3] A concentration that is too low may not be sufficient to depolymerize microtubules effectively, while a concentration that is too high can induce cytotoxicity and arrest cells in other phases of the cell cycle, such as G1 and G2, through mechanisms like p21 upregulation.[4][5]
-
Incorrect Incubation Time: The time required to achieve maximal G2/M arrest can differ among cell lines. Generally, an incubation period of 12-24 hours is effective, but optimization is crucial.[3][6]
-
Inherent Cell Line Resistance: Some cell lines possess intrinsic resistance mechanisms. This can involve a "microtubule integrity checkpoint" that triggers a G1/G2 arrest instead of a mitotic arrest at high this compound concentrations.[4][5] Additionally, impaired mitotic spindle checkpoint proteins can lead to a failure to arrest in mitosis.[7]
-
Cell Culture Conditions: Factors such as cell density and passage number can influence the cellular response to this compound. It is recommended to use cells at a consistent, sub-confluent density.
Q2: I am observing high levels of cell death after this compound treatment. How can I mitigate this?
A2: this compound can induce apoptosis, particularly with prolonged exposure or at high concentrations.[7][8] To reduce cytotoxicity:
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the lowest effective concentration that induces G2/M arrest without significant cell death.
-
Reduce Incubation Time: Shorter incubation periods (e.g., 10-16 hours) may be sufficient to arrest cells in G2/M with less toxicity.[3][9]
-
Consider Reversibility: this compound's effects are generally reversible.[10] If the goal is synchronization, after the arrest, the this compound-containing medium can be washed out to allow cells to proceed through mitosis.
Q3: My adherent cells are detaching after this compound treatment. Is this normal?
A3: Yes, this is a common observation. Cells naturally round up and become less adherent as they enter mitosis.[3] this compound treatment, by arresting cells in mitosis, will lead to an increased population of rounded, detached cells. These detached cells are the mitotically arrested population and should be collected for analysis.
Q4: What are the key molecular markers to confirm a successful G2/M arrest?
A4: To confirm G2/M arrest, you can analyze the expression and phosphorylation status of several key proteins by Western blotting:
-
Increased Cyclin B1 and CDK1 (cdc2) levels: These are hallmark proteins of the G2 and M phases.[11][12][13]
-
Increased Phospho-Histone H3 (Ser10): This is a specific marker for mitotic cells.[13][14]
-
Absence of Phospho-cdc2 (Tyr15): This phosphorylation site is inhibitory and is removed upon entry into mitosis.[13]
Troubleshooting Guides
Troubleshooting Workflow for Failed G2/M Arrest
This workflow provides a step-by-step guide to troubleshoot experiments where cells are not arresting in G2/M as expected.
Caption: A troubleshooting workflow for diagnosing and addressing failed this compound-induced G2/M arrest.
Quantitative Data Summary
The following table summarizes typical experimental conditions for this compound-induced G2/M arrest from various studies. Note that optimal conditions are cell-type dependent.
| Parameter | Concentration Range | Typical Incubation Time | Cell Type Examples | Reference |
| This compound | 40 - 200 ng/mL | 10 - 24 hours | African green monkey kidney cells, CHO cells | [3] |
| This compound | 0.1 - 1 µg/mL | 12 - 48 hours | General recommendation | [6] |
| This compound | 50 ng/mL | 10 - 11 hours | U2OS cells | [15] |
| This compound | 1 µg/mL | 16 hours | Human pluripotent stem cells (hPSCs) | [9] |
| This compound | 200 nM | Up to 48 hours | HL-60 leukemia cells | [8] |
| This compound | 100 nM - 1 µM | 16 - 24 hours | Human breast cancer cell lines | [4] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the percentage of cells in different phases of the cell cycle.
-
Cell Seeding: Plate cells in 6-well plates and allow them to attach and grow to the desired confluency (typically 50-70%).
-
This compound Treatment: Treat cells with the optimized concentration of this compound for the determined duration. Include a vehicle-treated control (e.g., DMSO).
-
Cell Harvesting:
-
For adherent cells, collect the supernatant (containing detached mitotic cells).
-
Wash the plate with PBS and collect this wash.
-
Trypsinize the remaining adherent cells and combine them with the collected supernatant and wash.
-
For suspension cells, simply collect the cells.
-
-
Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate on ice for at least 15 minutes for fixation. Cells can be stored at 4°C for several days.[15]
-
-
Staining:
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition: Analyze the samples on a flow cytometer. The DNA content will be used to determine the distribution of cells in G0/G1, S, and G2/M phases.
Protocol 2: Western Blotting for G2/M Markers
This protocol is for detecting key proteins that are indicative of G2/M arrest.
-
Protein Extraction:
-
Treat cells with this compound as described above.
-
Collect both adherent and detached cells to ensure the mitotic population is included.
-
Wash the cell pellet with cold PBS and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against G2/M markers (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-Histone H3 (Ser10)) overnight at 4°C.[13][14] Also probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways in this compound Resistance
Potential Mechanism of Resistance: p21-Mediated G1/G2 Arrest
In some cancer cell lines, particularly certain breast cancer lines, high concentrations of this compound that depolymerize microtubules do not lead to mitotic arrest. Instead, they induce a p53-independent upregulation of the CDK inhibitor p21 (WAF1/CIP1).[4] This leads to an arrest in the G1 and G2 phases, preventing the cells from ever reaching mitosis.
Caption: A diagram illustrating how high concentrations of this compound can lead to p21-mediated G1/G2 arrest, thereby bypassing mitotic arrest.
This compound's Impact on the PI3K/Akt Signaling Pathway
This compound has been shown to suppress the PI3K/Akt signaling pathway. This can occur by interfering with the binding of the p85 subunit of PI3K to activated EGFR, which in turn inhibits Akt phosphorylation.[16] This pathway is crucial for cell survival and proliferation, and its inhibition by this compound may contribute to the drug's anti-neoplastic effects.
Caption: The PI3K/Akt signaling pathway and the inhibitory effects of this compound on key activation steps.
References
- 1. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 2. Optimizing Cell Synchronization Using this compound or Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound, cell cycle arrest in G2/M - Flow cytometry [protocol-online.org]
- 4. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 6. This compound | Cell Signaling Technology [cellsignal.com]
- 7. Association between Mitotic Spindle Checkpoint Impairment and Susceptibility to the Induction of Apoptosis by Anti-Microtubule Agents in Human Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enrichment of G2/M cell cycle phase in human pluripotent stem cells enhances HDR-mediated gene repair with customizable endonucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microtubule‐interacting drugs induce moderate and reversible damage to human bone marrow mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cell Cycle Phase Determination Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigation of the effect of this compound on the PI3K/Akt signaling pathway in COS7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing nocodazole concentration for different cell types
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing nocodazole concentration for various cell types to achieve effective mitotic arrest for cell synchronization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a reversible anti-mitotic agent that disrupts the polymerization of microtubules.[1][2][3] By binding to β-tubulin, it interferes with the dynamic instability of microtubules, which is crucial for the formation of the mitotic spindle during cell division.[1][2] This disruption activates the spindle assembly checkpoint, leading to a cell cycle arrest in the G2/M phase.[1][4]
Q2: Why is it critical to optimize this compound concentration for each cell type?
Different cell lines exhibit varying sensitivities to this compound.[5][6][7] A concentration that effectively arrests one cell line in mitosis might be cytotoxic to another or fail to induce arrest altogether.[8][9] Factors such as cell permeability, expression levels of tubulin isoforms, and the integrity of the spindle assembly checkpoint can influence the cellular response.[4] Therefore, empirical determination of the optimal concentration for each specific cell line is essential to achieve a high percentage of synchronized cells while maintaining cell viability.[10]
Q3: What are the typical concentration ranges and incubation times for this compound treatment?
The effective concentration of this compound can range from the nanomolar to the low micromolar range. For many cell lines, concentrations between 50 ng/mL and 1 µg/mL are used.[3][11] Incubation times typically vary from 12 to 24 hours to allow a sufficient number of cells to enter mitosis and arrest.[3][4][12] However, prolonged exposure can lead to cytotoxicity and mitotic slippage, where cells exit mitosis without proper chromosome segregation.[8][10]
Q4: How can I determine if my cells are successfully arrested in mitosis?
Successful mitotic arrest can be confirmed through several methods:
-
Microscopy: Mitotic cells typically round up and detach from the culture surface.[9][13][14] Phase-contrast or fluorescence microscopy after staining with a DNA dye (like Hoechst or DAPI) will reveal condensed chromosomes characteristic of mitosis.[4][12]
-
Flow Cytometry: Propidium iodide (PI) staining followed by flow cytometry is a common method to analyze DNA content.[10][12][15] A successfully synchronized population will show a significant enrichment of cells with 4N DNA content, corresponding to the G2/M phase.[10][12]
-
Immunofluorescence: Staining for mitotic-specific markers, such as phosphorylated Histone H3 (Ser10), is a definitive way to identify cells in mitosis.[10]
Troubleshooting Guide
Issue 1: Low percentage of mitotic cells after this compound treatment.
-
Possible Cause: The this compound concentration may be too low for the specific cell type.
-
Solution: Perform a dose-response experiment by treating cells with a range of this compound concentrations to determine the optimal dose for mitotic arrest.
-
-
Possible Cause: The incubation time may be too short.
-
Solution: Increase the incubation time in increments (e.g., 16, 18, 24 hours) to allow more cells to reach mitosis.
-
-
Possible Cause: The cell density was too high at the time of treatment, leading to contact inhibition and a reduced mitotic index.
Issue 2: High levels of cell death observed after this compound treatment.
-
Possible Cause: The this compound concentration is too high, leading to cytotoxicity.[9]
-
Solution: Decrease the this compound concentration. It is crucial to find a balance between effective mitotic arrest and maintaining cell viability.
-
-
Possible Cause: Prolonged mitotic arrest has triggered apoptosis.[8]
-
Solution: Reduce the incubation time. For some sensitive cell lines, shorter exposure times may be sufficient to enrich for mitotic cells without inducing significant cell death.
-
Issue 3: Cells are arrested but do not proceed synchronously through the cell cycle after this compound washout.
-
Possible Cause: Incomplete removal of this compound.
-
Solution: Ensure thorough washing of the cells after treatment. Wash the cells at least twice with pre-warmed, drug-free media to completely remove the this compound.[13]
-
-
Possible Cause: Irreversible cell cycle arrest or cell damage.
-
Solution: This may indicate that the concentration or duration of this compound treatment was too harsh. Try reducing both to minimize cellular stress.
-
Data Summary: this compound Concentrations for Different Cell Lines
| Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference(s) |
| HeLa | 50 ng/mL (0.166 µM) | 10 - 11 hours | Mitotic Arrest | [10][13] |
| HeLa | 100 ng/mL | 12 hours | Effective synchronization | [11] |
| HeLa | 1.5 µM | 24 hours | Mitotic death in 50% of cells | [8] |
| MCF-7 | 250 nM | 14 hours | G2/M arrest in 79% of cells | [12][15] |
| MCF-7 | 1 µM | 16 - 24 hours | Mitotic arrest, 39% mitotic index | [4][17] |
| A549 | 40 ng/mL | 16 hours | This compound-induced expression of mitotic proteins | [18] |
| A549 | 100 ng/mL | 18 hours | Suggested for synchronization | [11] |
| U2OS | 50 ng/mL | 10 - 11 hours | Mitotic arrest | [10][13] |
| U2OS | 4 µM | - | 82% of cells die in mitosis | [8] |
| hPSCs | 100 ng/mL | 16 hours | >90% of cells in G2/M | [19] |
| MDA-MB-468 | 150 - 300 nM | 24 hours | Mitotic arrest at low concentrations | [4] |
| MDA-MB-468 | 1 µM | 24 hours | G1 and G2 arrest, not mitotic arrest | [4] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This protocol outlines the steps to determine the optimal concentration of this compound for achieving a high percentage of mitotic arrest in a specific cell line while maintaining cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mg/mL in DMSO)[3]
-
Phosphate-buffered saline (PBS)
-
Multi-well plates (e.g., 24-well or 12-well)
-
Microscope (phase-contrast or fluorescence)
-
DNA stain (e.g., Hoechst 33342 or DAPI)
-
Flow cytometer (optional)
-
Propidium Iodide (PI) and RNase A (for flow cytometry)
-
Antibody for a mitotic marker (e.g., anti-phospho-Histone H3 (Ser10)) and appropriate secondary antibody (for immunofluorescence)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will allow them to be in the exponential growth phase (e.g., 30-40% confluency) at the time of drug addition.
-
This compound Treatment: The next day, prepare a serial dilution of this compound in complete medium. A suggested starting range is 50 nM, 100 nM, 250 nM, 500 nM, and 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose. Replace the medium in each well with the medium containing the different this compound concentrations.
-
Incubation: Incubate the cells for a fixed period, typically 16-18 hours.[11]
-
Assessment of Mitotic Index and Viability:
-
Morphological Assessment: Observe the cells under a phase-contrast microscope. An effective concentration will result in a high proportion of rounded, loosely attached cells. Note any signs of excessive cell death, such as floating debris and shrunken cells.
-
DNA Staining: Stain the cells with a DNA dye like Hoechst 33342. Examine the cells under a fluorescence microscope. Count the percentage of cells with condensed chromosomes (mitotic cells) versus interphase nuclei in at least three different fields of view for each concentration.
-
-
(Optional) Flow Cytometry for DNA Content:
-
Harvest both the floating and attached cells.
-
Fix the cells in cold 70% ethanol.
-
Stain the cells with a solution containing Propidium Iodide and RNase A.
-
Analyze the DNA content by flow cytometry. The optimal concentration will show a distinct peak at 4N DNA content with minimal sub-G1 peak (indicative of apoptosis).
-
-
(Optional) Immunofluorescence for Mitotic Marker:
-
Fix the cells grown on coverslips.
-
Permeabilize the cells and block with a suitable blocking buffer.
-
Incubate with a primary antibody against a mitotic marker like phospho-Histone H3 (Ser10).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain with a DNA dye.
-
Visualize under a fluorescence microscope and quantify the percentage of positive cells.
-
-
Data Analysis: Plot the percentage of mitotic cells and cell viability against the this compound concentration to determine the optimal concentration that gives the highest mitotic index with the lowest toxicity.
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: this compound's mechanism leading to mitotic arrest.
References
- 1. stemcell.com [stemcell.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Cell Synchronization Using this compound or Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing Cell Synchronization Using this compound or Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Ability to Survive Mitosis in the Presence of Microtubule Poisons Differs Significantly Between Human Nontransformed (RPE-1) and Cancer (U2OS, HeLa) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with this compound | PLOS One [journals.plos.org]
- 13. Video: Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols [app.jove.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 18. This compound-Induced Expression and Phosphorylation of Anillin and Other Mitotic Proteins Are Decreased in DNA-Dependent Protein Kinase Catalytic Subunit-Deficient Cells and Rescued by Inhibition of the Anaphase-Promoting Complex/Cyclosome with proTAME but Not Apcin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Method to Synchronize Cell Cycle of Human Pluripotent Stem Cells without Affecting Their Fundamental Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nocodazole Reversibility
Welcome to the technical support center for nocodazole applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to the reversibility of this compound's effects after washout.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, rapidly reversible antineoplastic agent that inhibits the polymerization of microtubules.[1][2] It binds to β-tubulin, disrupting microtubule assembly and disassembly dynamics.[3] This interference with the microtubule network leads to an arrest of the cell cycle in the G2/M phase, preventing the formation of the mitotic spindle required for cell division.[3]
Q2: Why are my cells not reversing from mitotic arrest after this compound washout?
A2: Several factors can contribute to incomplete or failed reversal. These include:
-
Incomplete Washout: Residual this compound, even at low concentrations, can be sufficient to inhibit microtubule repolymerization.
-
High this compound Concentration or Prolonged Incubation: Excessive concentration or extended exposure can lead to cytotoxicity and induce apoptosis (programmed cell death), preventing cells from re-entering the cell cycle.[1][4]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. The optimal concentration and incubation time must be determined empirically for your specific cell type.[5][6][7]
-
Reduced Centrosomal Capacity: Following this compound treatment and washout, centrosomes may have a reduced capacity for microtubule assembly, indicated by lower levels of essential proteins like pericentrin and γ-tubulin.[8]
Q3: How long should it take for microtubules to repolymerize after a successful washout?
A3: For most cell lines, microtubule repolymerization should begin within 15-30 minutes after complete removal of this compound. A significant population of cells is expected to re-enter the G1 phase within 2-3 hours post-washout. However, the exact timing can vary depending on the cell line, this compound concentration, and duration of the arrest.
Q4: Can prolonged mitotic arrest with this compound lead to cell death?
A4: Yes, prolonged arrest in mitosis due to this compound treatment is a potent inducer of apoptosis.[1][9] The duration of the mitotic arrest is a critical determinant of cell fate.[10] It is crucial to optimize the treatment window to achieve synchronization without inducing significant cell death.
Q5: What is a "mitotic shake-off" and when should I use it?
A5: During a G2/M arrest induced by this compound, cells that have entered mitosis round up and detach from the culture plate, while cells in other phases remain attached. A "mitotic shake-off" is a technique used to enrich the population of mitotic cells by gently agitating the culture dish and collecting the floating or loosely attached cells.[11] This is a common method for harvesting a highly synchronized cell population for downstream analysis.[12]
Troubleshooting Guide: Issues with this compound Reversibility
This guide provides a structured approach to diagnosing and resolving common problems encountered during this compound washout experiments.
| Problem | Potential Cause | Recommended Solution |
| Cells remain arrested in G2/M phase post-washout (verified by flow cytometry). | 1. Incomplete Washout: Residual this compound is preventing microtubule repolymerization. | • Increase the number of washes (minimum of 3-5 times).• Use a larger volume of pre-warmed, fresh culture medium for each wash.• Gently swirl the plate during each wash step to ensure complete removal. |
| 2. Cytotoxicity: The concentration of this compound was too high or the incubation period was too long, leading to irreversible cell damage or apoptosis.[4] | • Perform a dose-response experiment to determine the minimum effective concentration for your cell line.• Conduct a time-course experiment (e.g., 12, 16, 20 hours) to find the optimal incubation time that maximizes synchronization and minimizes cell death.[1][9] | |
| 3. Cell Line-Specific Issues: Some cell lines are inherently more sensitive or may require different release conditions. | • Review literature for protocols specific to your cell line.• Consider using a lower concentration of this compound in combination with another synchronizing agent like thymidine for a double-block protocol.[12] | |
| Low cell viability or high levels of apoptosis after washout. | 1. Prolonged Mitotic Arrest: The mitotic arrest was held for too long, triggering the apoptotic pathway.[10] | • Reduce the this compound incubation time.• Monitor cell viability at different time points using a live/dead stain (e.g., Trypan Blue) or an apoptosis assay. |
| 2. Sub-optimal Culture Conditions: Cells were not healthy prior to or during treatment. | • Ensure cells are in the logarithmic growth phase and are at an appropriate confluency (typically 50-70%) before adding this compound.• Use fresh, high-quality culture medium and reagents. | |
| Asynchronous re-entry into the cell cycle. | 1. Inefficient Initial Arrest: The initial this compound treatment did not efficiently arrest the entire cell population in G2/M. | • Optimize this compound concentration and incubation time.• Confirm the efficiency of the G2/M arrest using flow cytometry before performing the washout. An efficient arrest should show >80-90% of cells in the G2/M peak. |
| 2. Inconsistent Washout Technique: The washout procedure was not performed uniformly across all samples. | • Standardize the washout protocol, ensuring each plate is handled identically. | |
| Abnormal spindle formation or chromosome segregation defects after release. | 1. Altered Microtubule Dynamics: Even at low concentrations, this compound can suppress microtubule dynamics, and residual effects can lead to errors during mitosis.[13][14] | • Ensure the washout is exceptionally thorough.• Allow for a longer recovery period (e.g., 3-4 hours) after washout before analysis to allow for the restoration of normal microtubule dynamics. |
| 2. Reduced Centrosome Function: this compound treatment may impair the microtubule nucleating capacity of centrosomes.[8] | • If observing centrosome-related defects, consider alternative synchronization methods that do not directly target microtubule polymerization. |
Quantitative Data Summary
The optimal conditions for this compound treatment are highly dependent on the cell line. The following tables provide a general starting point for optimization.
Table 1: Recommended Starting Concentrations and Times for this compound-Induced Mitotic Arrest
| Cell Line | This compound Concentration | Incubation Time (hours) | Reference |
| HeLa | 40-100 ng/mL (0.13-0.33 µM) | 12-18 | [1] |
| U2OS | 50 ng/mL (0.17 µM) | 10-12 | [12] |
| HL-60 | 200 nM (0.2 µM) | 12 | [9] |
| Various | 0.1-1 µg/mL (0.33-3.3 µM) | 12-48 | [2] |
Note: Concentrations should be optimized for each specific cell line and experimental goal.
Key Experimental Protocols
Protocol 1: this compound-Induced Mitotic Arrest and Reversible Washout
-
Seeding: Plate cells at a density that will result in 50-70% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.
-
Synchronization: Add this compound to the culture medium to the desired final concentration (e.g., 50-100 ng/mL).
-
Incubation: Incubate the cells for 12-18 hours. The exact duration should be optimized for the specific cell line.
-
Washout (Release):
-
To collect mitotic cells, perform a "mitotic shake-off" by gently tapping the plate and collecting the cell suspension.
-
To release the entire population, aspirate the this compound-containing medium.
-
Wash the cells 3-5 times with a generous volume of pre-warmed (37°C) sterile PBS or serum-free medium.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
-
Recovery: Return the cells to the incubator. Collect cells at various time points (e.g., 0, 1, 2, 4, 8 hours) post-washout for downstream analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the efficiency of the mitotic arrest and the synchronous re-entry into the cell cycle.
-
Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension and mitotic shake-off cells).
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet (approx. 1x10^6 cells) in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[15]
-
Storage: Fixed cells can be stored at 4°C for several weeks.[15]
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the pellet twice with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. A typical solution is 50 µg/mL PI and 100 µg/mL RNase A in PBS.[15]
-
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[16]
-
Analysis: Analyze the DNA content using a flow cytometer. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]
Protocol 3: Immunofluorescence Staining for Microtubules
This method allows for the direct visualization of microtubule depolymerization and repolymerization.
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish.
-
Treatment: Perform this compound treatment and washout as described in Protocol 1.
-
Fixation: At desired time points, fix the cells. A common method is to use ice-cold methanol for 5-10 minutes or 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilization: If using paraformaldehyde, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Primary Antibody: Incubate with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the coverslips three times with PBS.
-
Secondary Antibody: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining: Stain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the microtubule network using a fluorescence microscope.
Visualizations
Caption: Mechanism of action for this compound leading to G2/M cell cycle arrest.
Caption: Experimental workflow for this compound synchronization and release.
Caption: Troubleshooting logic for failed this compound reversibility.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. stemcell.com [stemcell.com]
- 4. wpiinc.com [wpiinc.com]
- 5. Optimizing Cell Synchronization Using this compound or Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]
- 6. Optimizing Cell Synchronization Using this compound or Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. reddit.com [reddit.com]
- 12. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanomolar concentrations of this compound alter microtubule dynamic instability in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TH588 and Low-Dose this compound Impair Chromosome Congression by Suppressing Microtubule Turnover within the Mitotic Spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nocodazole-Based Cell Synchronization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent cell death during prolonged nocodazole treatment for cell cycle synchronization.
Frequently Asked Questions (FAQs)
Q1: Why are my cells dying during a prolonged this compound-induced mitotic arrest?
Prolonged exposure to this compound, a microtubule-depolymerizing agent, arrests cells in the G2/M phase of the cell cycle. This extended arrest activates the spindle assembly checkpoint (SAC) and can trigger the intrinsic apoptotic pathway, leading to cell death.[1][2][3] This is a common observation, as the cell's natural response to an unresolved mitotic arrest is to initiate apoptosis to eliminate potentially abnormal cells. In some cell lines, apoptosis rates can increase substantially after just 12 hours of treatment.[4]
Q2: What is the underlying molecular mechanism of this compound-induced apoptosis?
This compound-induced mitotic arrest leads to the activation of the p34cdc2 kinase (also known as Cdk1)/cyclin B1 complex.[1][5] This complex then phosphorylates and inactivates anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL.[1][2][5] The inactivation of these protective proteins leads to mitochondrial membrane depolarization and the activation of a caspase cascade, primarily involving caspase-9 and caspase-3, which executes the apoptotic program.[1][2] In some cancer cell types, the JNK signaling pathway has also been shown to be a critical mediator of Bcl-2 phosphorylation and subsequent cell death.[6]
Q3: What is "mitotic slippage" and can it cause cell death?
Mitotic slippage is a process where cells exit mitosis without undergoing proper chromosome segregation and cytokinesis after a prolonged mitotic arrest.[7][8] This can result in the formation of tetraploid G1 cells, which may subsequently undergo cell death or senescence.[9] Therefore, even if cells do not die directly in mitosis, they may not be viable long-term after this compound treatment.
Q4: Are there alternatives to this compound for G2/M synchronization?
Yes, other microtubule inhibitors like colcemid, colchicine, paclitaxel (Taxol), vincristine, and vinblastine can also be used to arrest cells in G2/M.[10] However, they often induce similar cytotoxic effects. An alternative approach is to use CDK1 inhibitors, such as RO-3306, which can arrest cells at the G2/M boundary with potentially less toxicity.[10] For some applications, other synchronization methods like double thymidine block (for G1/S arrest) or serum starvation (for G0/G1 arrest) might be considered, although they have their own limitations.[11][12][13]
Troubleshooting Guide
Issue: High Levels of Cell Death Observed During this compound Treatment
High levels of cell death are a common issue with prolonged this compound exposure. Here are several strategies to mitigate this problem, ranging from optimizing the treatment protocol to using specific inhibitors to block the apoptotic pathway.
Optimization of this compound Concentration and Incubation Time
The optimal concentration and duration of this compound treatment are highly cell-type dependent.[14][15] It is crucial to perform a titration experiment to determine the lowest effective concentration and the shortest time required to achieve a high percentage of mitotic cells without inducing excessive apoptosis.
Experimental Workflow for Optimization
Caption: Workflow for optimizing this compound treatment.
Co-treatment with Apoptosis Inhibitors
If optimizing the protocol is insufficient, co-treatment with inhibitors of the apoptotic pathway can significantly improve cell viability.
| Inhibitor Type | Target(s) | Rationale |
| Pan-Caspase Inhibitors | Caspases (broad-spectrum) | This compound-induced apoptosis is dependent on the activation of caspases.[1][2] Broad-spectrum inhibitors block the final execution steps of apoptosis, preserving cell viability. |
| Specific Caspase Inhibitors | Caspase-3, Caspase-9 | Caspase-3 and -9 are key mediators in the this compound-induced apoptotic pathway.[1] Specific inhibitors can provide a more targeted approach to preventing cell death. The caspase-3 inhibitor z-DEVD-FMK has been shown to abrogate mitotic arrest.[16] |
| Cdk1 (p34cdc2) Inhibitors | Cdk1 | Cdk1 activity is required for the inactivating phosphorylation of Bcl-2 and Bcl-xL.[1][5] Inhibiting Cdk1 can prevent the initiation of the mitochondrial apoptotic pathway. |
| JNK Inhibitors | JNK | In some cell types, such as multiple myeloma, JNK activation is a critical upstream event for Bcl-2 phosphorylation and apoptosis.[6] A JNK inhibitor can prevent cell death in these contexts. |
| Bcl-2 Family Modulators | Bcl-2, Bcl-xL | Overexpression of anti-apoptotic Bcl-2 has been shown to abrogate this compound-induced apoptotic events.[1] While less common as a co-treatment, this highlights the central role of the Bcl-2 family in regulating this cell death pathway. Conversely, inhibiting Bcl-2 can increase sensitivity.[17] |
Table 1: Common Inhibitors to Prevent this compound-Induced Cell Death
| Inhibitor | Target | Typical Working Concentration | Reference(s) |
| Z-VAD-FMK | Pan-Caspase | 20-50 µM | [18] |
| Q-VD-OPh | Pan-Caspase | 20 µM | [19] |
| Ac-DEVD-CHO | Caspase-3 | 10-20 µM | [20] |
| Roscovitine | Cdk1/2/5 | 10-20 µM | [1] |
| SP600125 | JNK | 10-20 µM | [6] |
Note: The optimal concentration for each inhibitor should be determined empirically for your specific cell line and experimental conditions.
Signaling Pathway of this compound-Induced Apoptosis
The diagram below illustrates the key signaling events leading to apoptosis following prolonged this compound treatment and highlights the points of intervention for various inhibitors.
Caption: this compound-induced apoptotic pathway and inhibitor targets.
Experimental Protocols
Protocol 1: General Cell Synchronization with this compound
This protocol provides a starting point for synchronizing adherent cells in G2/M using this compound.
-
Cell Seeding: Plate cells on day 1 to reach 50-60% confluency on the day of treatment.
-
This compound Treatment: On day 2, add this compound to the culture medium at the predetermined optimal concentration (e.g., 50-200 ng/mL).
-
Incubation: Incubate the cells for the optimal duration (e.g., 12-16 hours) at 37°C in a CO2 incubator.
-
Harvesting Mitotic Cells (Mitotic Shake-off):
-
Gently tap the side of the culture flask or plate to dislodge the rounded-up mitotic cells.
-
Collect the medium containing the detached mitotic cells.
-
Centrifuge the collected medium at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.
-
Wash the cell pellet once with ice-cold PBS.
-
-
Verification of Arrest: Confirm the mitotic arrest by analyzing a small aliquot of cells for DNA content (propidium iodide staining and flow cytometry) and/or by staining for a mitotic marker like phospho-histone H3 (Ser10).[21]
Protocol 2: Co-treatment with a Pan-Caspase Inhibitor (Z-VAD-FMK) to Prevent Cell Death
This protocol describes how to use a caspase inhibitor to improve cell viability during this compound treatment.
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Inhibitor Pre-treatment (Optional but Recommended): One hour prior to this compound addition, add the pan-caspase inhibitor Z-VAD-FMK to the culture medium to a final concentration of 20-50 µM.
-
This compound and Inhibitor Co-treatment: Add this compound to the desired final concentration while keeping the caspase inhibitor in the medium.
-
Incubation and Harvesting: Incubate for the required duration and harvest mitotic cells as described in Protocol 1.
-
Assessment of Viability: Compare the viability of cells treated with this compound alone versus those co-treated with the caspase inhibitor using an appropriate assay (e.g., Annexin V/PI staining followed by flow cytometry).
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound, a microtubule de-polymerising agent, induces apoptosis of chronic lymphocytic leukaemia cells associated with changes in Bcl-2 phosphorylation and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Role of cyclin B1/Cdc2 in mediating Bcl-XL phosphorylation and apoptotic cell death following this compound-induced mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. Substrate degradation by the anaphase promoting complex occurs during mitotic slippage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Cancer Cells Commonly Acquire DNA Damage during Mitotic Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 12. researchgate.net [researchgate.net]
- 13. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Caspase 3, periodically expressed and activated at G2/M transition, is required for this compound-induced mitotic checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activation of the apoptotic pathway during prolonged prometaphase blocks daughter cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Ability to Survive Mitosis in the Presence of Microtubule Poisons Differs Significantly Between Human Nontransformed (RPE-1) and Cancer (U2OS, HeLa) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. This compound | Cell Signaling Technology [cellsignal.com]
flow cytometry results show poor synchronization with nocodazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with cell synchronization using nocodazole, as observed by flow cytometry.
Troubleshooting Guide: Poor Synchronization with this compound
Issue: Flow cytometry analysis reveals a low percentage of cells arrested in the G2/M phase after this compound treatment.
This guide will walk you through a systematic approach to identify and resolve the root cause of inefficient cell synchronization.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor this compound synchronization.
Frequently Asked Questions (FAQs)
General Questions
Q1: How does this compound synchronize cells?
This compound is an antineoplastic agent that disrupts the polymerization of microtubules.[1] Microtubules are essential for the formation of the mitotic spindle during cell division. By interfering with microtubule dynamics, this compound prevents the formation of the metaphase spindle, which activates the spindle assembly checkpoint and causes cells to arrest in the G2 or M phase of the cell cycle.[1][2]
Q2: What is the expected outcome of successful this compound synchronization in a flow cytometry histogram?
A successfully synchronized cell population will show a significant accumulation of cells in the G2/M phase, which corresponds to a 4N DNA content peak in a propidium iodide (PI) stained sample. The G0/G1 peak (2N DNA content) should be substantially reduced compared to an asynchronous control population.
Protocol-Specific Questions
Q3: My cells are not arresting in G2/M. What are the most common reasons?
Several factors can contribute to poor synchronization:
-
Suboptimal this compound Concentration: The effective concentration of this compound can vary significantly between different cell lines.[3][4] It is crucial to determine the optimal concentration for your specific cell type.
-
Incorrect Incubation Time: The duration of this compound exposure is critical. Insufficient incubation time will result in incomplete arrest, while prolonged exposure can lead to cytotoxicity and "mitotic slippage," where cells exit mitosis without proper division.[1]
-
Cell Health and Confluency: Unhealthy cells or cultures that are too confluent may not respond effectively to synchronizing agents. It is recommended to use cells in the exponential growth phase.
-
This compound Reagent Degradation: this compound is sensitive to light and should be stored properly. Degraded reagent will have reduced activity.
Q4: How can I optimize the this compound concentration and incubation time for my cell line?
A time-course and dose-response experiment is recommended.[3][4] This involves treating cells with a range of this compound concentrations and for different durations.
Table 1: Example Optimization Parameters
| Parameter | Recommended Range |
| This compound Concentration | 40 - 200 ng/mL |
| Incubation Time | 12 - 24 hours |
Note: These are starting ranges; the optimal conditions must be determined empirically for your specific cell line.[1][5]
Q5: Should I be concerned about cell viability during this compound treatment?
Yes, prolonged exposure to this compound, especially at higher concentrations, can induce apoptosis (programmed cell death).[1][2] It is advisable to perform a viability assay (e.g., trypan blue exclusion) in parallel with your synchronization experiments to ensure that the observed G2/M arrest is not an artifact of widespread cell death.[5]
Q6: What is "mitotic shake-off," and when should I use it?
Cells arrested in mitosis tend to round up and detach from the culture plate.[6][7] Mitotic shake-off is a technique used to enrich the population of arrested cells by gently shaking the culture dish and collecting the detached, floating cells.[8] This is particularly useful for obtaining a highly purified population of M-phase cells.
Flow Cytometry Analysis Questions
Q7: My flow cytometry data shows broad G2/M peaks. What could be the cause?
Broad peaks can indicate a number of issues:
-
Poor Synchronization: The primary cause is often a non-homogeneously arrested cell population.
-
Flow Rate: Running samples at a high flow rate can increase the coefficient of variation (CV), leading to broader peaks.[9] Always use the lowest possible flow rate for cell cycle analysis.
-
Improper Staining: Insufficient staining with a DNA dye like propidium iodide (PI) can result in poor resolution.[9] Ensure adequate incubation time with the staining solution.
-
Cell Aggregates: Clumps of cells can be misinterpreted by the cytometer. Ensure cells are in a single-cell suspension before analysis.
Q8: I see a significant sub-G1 peak in my this compound-treated sample. What does this mean?
A sub-G1 peak is often indicative of apoptotic cells, which have fragmented DNA. As mentioned, this compound can induce apoptosis, so the presence of a sub-G1 peak suggests that the treatment conditions may be too harsh for your cells.[2][10]
Experimental Protocols
Protocol 1: Optimization of this compound Concentration and Incubation Time
-
Cell Seeding: Plate your cells at a density that will ensure they are in the exponential growth phase (typically 30-40% confluency) at the time of drug addition.
-
This compound Treatment: Prepare a range of this compound concentrations (e.g., 50, 100, 150, 200 ng/mL). Add the different concentrations to separate plates of cells.
-
Time Points: Harvest cells at different time points after this compound addition (e.g., 12, 16, 18, 24 hours).
-
Cell Harvesting: For adherent cells, use trypsin to detach the cells. For a more pure mitotic population, you can perform a mitotic shake-off.[8]
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.[11]
-
Staining: Wash the cells with PBS and then stain with a solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase.[11]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
-
Data Analysis: Identify the concentration and incubation time that yields the highest percentage of cells in G2/M with minimal cell death (sub-G1 peak).
Protocol 2: Standard Cell Cycle Analysis by Flow Cytometry
-
Sample Preparation: Harvest and fix cells as described in the optimization protocol.
-
Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. Incubate for 15-30 minutes at room temperature, protected from light.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Use a low flow rate for data acquisition.[9]
-
Gating Strategy:
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H) to exclude doublets.
-
Create a histogram of the PI signal (e.g., PE-A or a similar channel) to visualize the cell cycle distribution.
-
-
Quantification: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Signaling Pathway
This compound's mechanism of action involves the direct interference with microtubule dynamics, a critical component of the cell cycle machinery.
Caption: this compound's mechanism of action leading to G2/M arrest.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. stemcell.com [stemcell.com]
- 3. Optimizing Cell Synchronization Using this compound or Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]
- 4. Optimizing Cell Synchronization Using this compound or Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. selleckchem.com [selleckchem.com]
- 11. 4.11. Flow Cytometry Analysis of Cell Cycle [bio-protocol.org]
alternative methods if nocodazole synchronization fails
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with cell synchronization, particularly when nocodazole-based methods fail.
Troubleshooting Guides & FAQs
This section addresses common problems and questions regarding alternative cell synchronization methods.
General Troubleshooting
Q1: My this compound synchronization failed. What are the most common reasons?
A1: this compound synchronization can fail for several reasons:
-
Suboptimal Concentration: The effective concentration of this compound can vary significantly between cell lines. It's crucial to perform a dose-response curve to determine the optimal concentration for your specific cells.[1][2]
-
Incorrect Incubation Time: The duration of this compound exposure is critical. Insufficient time may not arrest a majority of the cells in mitosis, while prolonged exposure can lead to cytotoxicity and mitotic slippage.[3]
-
Cell Line Resistance: Some cell lines are inherently resistant to this compound or may develop resistance over time.
-
Improper Handling: this compound is light-sensitive and should be stored and handled correctly to maintain its potency.
Q2: How can I validate the efficiency of my cell synchronization?
A2: The most common method for validating cell cycle synchronization is through flow cytometry analysis of DNA content.[4]
-
Staining: Cells are fixed and stained with a fluorescent DNA dye, such as Propidium Iodide (PI) or DAPI.
-
Analysis: The fluorescence intensity of the stained cells is measured by a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. A successfully synchronized population will show a high percentage of cells in the desired phase.[5]
-
Expected Profiles:
-
G0/G1 Arrest: A sharp, high peak at the 2N DNA content.
-
S Phase Arrest: A broad peak between 2N and 4N DNA content.
-
G2/M Arrest: A sharp, high peak at the 4N DNA content.
-
Alternative Method 1: Serum Starvation
This method involves depriving cells of serum to arrest them in the G0/G1 phase.[6][7] It is a cost-effective method but may not be suitable for all cell lines.[6]
Q3: My cells are not arresting in G0/G1 after serum starvation. What could be the problem?
A3:
-
Incomplete Serum Removal: Ensure that the cells are thoroughly washed with serum-free media to remove any residual growth factors.
-
Inappropriate Starvation Duration: The optimal starvation period varies between cell lines, typically ranging from 24 to 72 hours.[6] You may need to optimize this duration for your specific cells.
-
Cell Line Independence: Some transformed or cancer cell lines have lost their dependence on exogenous growth factors and will not arrest effectively with serum starvation.[3]
-
Autocrine Signaling: Some cell lines may produce their own growth factors, overriding the effects of serum deprivation.[7]
Q4: I'm observing high levels of cell death after serum starvation. How can I prevent this?
A4:
-
Reduce Starvation Time: Prolonged serum deprivation can induce apoptosis.[8][9] Try reducing the incubation time to the minimum required for synchronization.
-
Use a Lower Percentage of Serum: Instead of complete serum removal, try reducing the serum concentration to 0.1-0.5%.
-
Cell Density: Ensure that cells are not too sparse or too confluent when initiating starvation, as this can affect their viability.
Alternative Method 2: Double Thymidine Block
This technique uses excess thymidine to inhibit DNA synthesis and arrest cells at the G1/S boundary. A double block enhances the synchronization efficiency.[6]
Q5: The synchronization efficiency of my double thymidine block is low. What can I do?
A5:
-
Incorrect Timing: The timing of the two thymidine blocks and the release period in between are critical and depend on the cell cycle length of your specific cell line. A typical protocol involves an 18-hour block, followed by a 9-hour release, and a second 15-17 hour block.[10][11][12] You may need to adjust these times.
-
Suboptimal Thymidine Concentration: A final concentration of 2 mM thymidine is commonly used, but this may need optimization.[6][13]
-
Incomplete Removal of Thymidine: Ensure thorough washing of the cells between the blocks and after the final block to allow for synchronous re-entry into the cell cycle.
Q6: My cells are not re-entering the cell cycle synchronously after release from the thymidine block. Why is this happening?
A6:
-
Cell Cycle Perturbations: Thymidine treatment itself can cause cellular stress and imbalances in the nucleotide pool, which may affect synchronous re-entry.[14][15] Adding deoxycytidine during the release step can help to restore the balance.[6]
-
DNA Damage: Prolonged exposure to high concentrations of thymidine can induce DNA damage, leading to checkpoint activation and a heterogeneous release from the block.[14][15] Minimize the incubation time and concentration as much as possible.
Alternative Method 3: Hydroxyurea Treatment
Hydroxyurea (HU) is an inhibitor of ribonucleotide reductase, which blocks DNA synthesis and arrests cells in the S phase.[16]
Q7: I am seeing significant cytotoxicity with hydroxyurea treatment. How can I mitigate this?
A7:
-
Optimize Concentration and Duration: High concentrations or prolonged exposure to HU can be toxic and induce apoptosis.[16][17][18] Perform a dose-response and time-course experiment to find the optimal conditions for your cell line.
-
Reversibility: Ensure that the HU is thoroughly washed out to allow cells to resume the cell cycle. The effects of HU are generally reversible.[16]
-
Oxidative Stress: HU can induce the production of reactive oxygen species (ROS), contributing to its cytotoxicity.[17]
Q8: My cells are not uniformly arrested in the S phase with hydroxyurea.
A8:
-
Heterogeneous Population: A single HU block may not be sufficient to synchronize a highly heterogeneous population of cells.
-
Combined Treatment: Consider a pre-synchronization step, such as serum starvation, to enrich the cell population in G1 before adding HU.[19] This can lead to a more synchronized entry into S phase upon HU treatment.
Data Presentation: Comparison of Synchronization Methods
| Method | Target Phase | Typical Efficiency | Advantages | Disadvantages |
| This compound | G2/M | 80-95% | Highly efficient for mitotic arrest; Reversible. | Can induce apoptosis and mitotic slippage; Cell line dependent.[3] |
| Serum Starvation | G0/G1 | 60-95% | Cost-effective; Minimal chemical perturbation. | Not effective for all cell lines; Can induce apoptosis.[6][9][20] |
| Double Thymidine Block | G1/S | >95% | High synchronization efficiency.[10] | Time-consuming; Can cause DNA damage and cell cycle perturbations.[14][15] |
| Hydroxyurea | S Phase | 70-90% | Effective for S phase arrest; Reversible.[21] | Can be cytotoxic and induce oxidative stress.[16][17] |
Experimental Protocols
Protocol 1: Cell Synchronization by Serum Starvation
-
Culture cells to approximately 70% confluency in complete growth medium.
-
Aspirate the medium and wash the cells twice with pre-warmed, serum-free medium.
-
Add serum-free or low-serum (0.1-0.5%) medium to the cells.
-
Incubate the cells for 24-72 hours, depending on the cell line.[6]
-
To release the cells from arrest, replace the starvation medium with complete growth medium.
-
Validate synchronization by flow cytometry.
Protocol 2: Cell Synchronization by Double Thymidine Block
-
Plate cells to reach 25-30% confluency at the time of the first block.[10]
-
Add thymidine to a final concentration of 2 mM and incubate for 18 hours.[11]
-
Wash the cells twice with pre-warmed 1x PBS and then add fresh complete medium.
-
Incubate for 9 hours to release the cells from the first block.[11]
-
Add thymidine again to a final concentration of 2 mM and incubate for 15-17 hours.[10]
-
Wash the cells twice with pre-warmed 1x PBS and add fresh complete medium to release them into the S phase.
-
Collect cells at different time points for analysis.
Protocol 3: Cell Synchronization by Hydroxyurea Treatment
-
Culture cells to the desired confluency.
-
Add hydroxyurea to the culture medium at a final concentration of 0.2-2 mM (this needs to be optimized for your cell line).
-
Incubate for 12-24 hours.
-
To release the cells, wash them twice with pre-warmed 1x PBS and add fresh complete medium.
-
Monitor cell cycle progression by collecting samples at various time points for flow cytometry analysis.
Visualizations
Signaling Pathways and Workflows
Figure 1: this compound mechanism of action leading to mitotic arrest.
Figure 2: Signaling pathway of serum starvation leading to G0/G1 arrest.
Figure 3: Mechanisms of thymidine and hydroxyurea leading to S phase arrest.
Figure 4: General experimental workflow for cell synchronization and validation.
References
- 1. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 2. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell cycle synchronization and flow cytometry analysis of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. Serum‐reduced media impacts on cell viability and protein expression in human lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. flowcytometry-embl.de [flowcytometry-embl.de]
- 11. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Double-Thymidine Block protocol [bio-protocol.org]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Hydroxyurea—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Hydroxyurea Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis | MDPI [mdpi.com]
- 20. Cell sorting but not serum starvation is effective for SV40 human corneal epithelial cell cycle synchronization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dergipark.org.tr [dergipark.org.tr]
Validation & Comparative
Nocodazole vs. Taxol: A Comparative Guide to Their Effects on Microtubule Stability
For Researchers, Scientists, and Drug Development Professionals
Nocodazole and Taxol (paclitaxel) are two of the most widely utilized chemical agents in cell biology and cancer research for their potent and specific effects on the microtubule cytoskeleton. Although both disrupt microtubule dynamics, they do so through opposing mechanisms, making them invaluable tools for studying microtubule-dependent processes and as cornerstones of anti-cancer therapies. This guide provides an objective comparison of their mechanisms, quantitative effects on microtubule stability, and the experimental protocols used to assess their activity.
At a Glance: this compound vs. Taxol
| Feature | This compound | Taxol (Paclitaxel) |
| Primary Mechanism | Microtubule Destabilizer | Microtubule Stabilizer |
| Binding Target | Binds to free αβ-tubulin dimers[1] | Binds to β-tubulin within the microtubule polymer[1][2] |
| Effect on Polymerization | Inhibits tubulin polymerization[3][4] | Promotes tubulin polymerization and bundling[1][5] |
| Effect on Depolymerization | Promotes microtubule depolymerization[6] | Inhibits microtubule depolymerization[3][5] |
| Cell Cycle Arrest | Primarily G2/M phase arrest[7][8] | Primarily G2/M phase arrest[5][7] |
| Reversibility | Effects are readily reversible upon drug removal[7] | Effects are less readily reversible |
| Clinical Use | Primarily a research tool[9] | Widely used anti-cancer drug[3] |
Mechanism of Action: A Tale of Two Opposites
The fundamental difference between this compound and taxol lies in how they interact with tubulin, the protein subunit of microtubules.
-
This compound: The Destabilizer this compound acts by binding to free tubulin dimers, preventing their incorporation into the growing end of a microtubule.[6] This shifts the dynamic equilibrium of microtubules towards depolymerization, leading to a net loss of the microtubule network.[3][6] Its effects are generally reversible; removing the drug allows for the rapid regrowth of the microtubule network.[7][10]
-
Taxol: The Stabilizer In contrast, Taxol binds directly to the β-tubulin subunit within the microtubule polymer itself.[2][11] This binding event stabilizes the microtubule lattice, making it resistant to depolymerization from cold, calcium, or dilution.[2][5][11] Taxol effectively freezes the dynamic nature of microtubules, suppressing both their growing and shortening phases and leading to the formation of stable microtubule bundles.[1][2][12]
Quantitative Effects on Microtubule Dynamics
The impact of these drugs on the dynamic instability of microtubules can be quantified. Low concentrations of both agents can suppress microtubule dynamics, highlighting the sensitivity of this process.[1][12]
| Parameter | Effect of this compound | Effect of Taxol |
| Microtubule Polymer Mass | Decreases microtubule polymer levels.[13] | Increases microtubule polymer levels and bundling. |
| Tubulin Synthesis | No significant change in total tubulin levels.[7] | Can increase synthesis of β-tubulin isoforms.[7] |
| Growth Rate | - | Suppressed by 18-24% at 30-100 nM concentrations.[12] |
| Shortening Rate | - | Suppressed by 26-32% at 30-100 nM concentrations.[12] |
| Dynamicity | Suppresses overall dynamics. | Suppressed by 31-63% at 30-100 nM concentrations.[12] |
| Cell Cycle Arrest | Induces G2/M arrest. Maximal arrest seen with little polymer depolymerization at low concentrations (e.g., 100 nM).[13] | Induces G2/M arrest.[7][12] |
| Aneuploidy Induction | Does not induce aneuploidy in the absence of mitotic block.[1] | Low concentrations can produce aneuploid cells without a mitotic block.[1] |
Cellular Consequences and Signaling
Disruption of the microtubule network by either this compound or taxol triggers a cascade of cellular events, primarily culminating in cell cycle arrest and often apoptosis.
-
Mitotic Arrest: Both drugs disrupt the formation and function of the mitotic spindle, a structure composed of microtubules that is essential for chromosome segregation. This activates the spindle assembly checkpoint, leading to a robust arrest of cells in the G2/M phase of the cell cycle.[7][8][12]
-
Apoptosis and Hyperploidy: Prolonged mitotic arrest induced by these agents often leads to programmed cell death (apoptosis).[8] In some cancer cells, particularly those with defective G1 checkpoints (e.g., p53 mutations), cells may exit mitosis without dividing, leading to a hyperploid state (containing multiple copies of chromosomes), which can also be lethal.[3][14]
-
p53 Activation: Both this compound and taxol have been shown to increase the cellular levels of the tumor suppressor protein p53 and activate its downstream targets, such as the cell cycle inhibitor p21.[7][15][16] This suggests a signaling pathway that links the integrity of the microtubule cytoskeleton to cell cycle control machinery.
Key Experimental Protocols
Assessing the effects of this compound and taxol requires specific experimental approaches, both in vitro and in cell-based systems.
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Methodology:
-
Preparation: Purified tubulin protein is kept on ice to prevent spontaneous polymerization.
-
Reaction Setup: The reaction is typically set up in a 96-well plate format. A reaction buffer containing GTP (essential for polymerization) is warmed to 37°C.
-
Initiation: Purified tubulin is added to the warmed buffer along with the test compound (this compound, taxol) or a vehicle control (e.g., DMSO).
-
Measurement: Polymerization is monitored over time by measuring the increase in optical density (turbidity) at 340 nm, as microtubules scatter light. Alternatively, a fluorescent reporter that binds preferentially to polymerized tubulin can be used to measure the increase in fluorescence.[17][18]
-
Analysis: this compound will inhibit the increase in turbidity/fluorescence, while Taxol will enhance and accelerate it.
Cell-Based Microtubule Regrowth Assay
This immunofluorescence-based assay visualizes the effect of microtubule-destabilizing agents and the subsequent recovery of the microtubule network.
Methodology:
-
Cell Culture: Cells are grown on glass coverslips to allow for high-resolution imaging.
-
This compound Treatment: Cells are treated with a concentration of this compound sufficient to cause complete depolymerization of the microtubule network (e.g., 2-4 hours).[10]
-
Washout: The this compound-containing medium is removed, and the cells are washed and incubated in drug-free medium.[10]
-
Time Course: Coverslips are fixed at various time points after the washout (e.g., 0, 2, 5, 10, 30 minutes).
-
Immunofluorescence: The fixed cells are permeabilized and stained with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. DNA is often counterstained with DAPI or a similar dye.
-
Imaging: The coverslips are mounted and imaged using fluorescence microscopy to observe the nucleation and regrowth of microtubules, typically from the microtubule-organizing center.
Cell Cycle Analysis by Flow Cytometry
This quantitative method determines the distribution of a cell population across the different phases of the cell cycle.
Methodology:
-
Treatment: Cells in culture are treated with this compound, taxol, or a control vehicle for a specified duration (e.g., 18-24 hours).
-
Harvesting: Both adherent and floating cells are collected to ensure all cells, including those that have detached during mitosis, are analyzed.
-
Fixation: Cells are fixed, typically in cold 70% ethanol, which also permeabilizes the membranes.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye like Propidium Iodide (PI) or DAPI. The fluorescence intensity of the dye is directly proportional to the DNA content.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The data is plotted as a histogram of cell count versus fluorescence intensity.
-
Analysis: The resulting histogram will show distinct peaks. The first peak represents cells in the G1 phase (2N DNA content), and the second peak represents cells in the G2 and M phases (4N DNA content). Treatment with this compound or taxol will cause a significant increase in the percentage of cells in the G2/M peak.[3][15]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pnas.org [pnas.org]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Microtubule‐interacting drugs induce moderate and reversible damage to human bone marrow mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Taxol®: The First Microtubule Stabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. molbiolcell.org [molbiolcell.org]
- 13. journals.biologists.com [journals.biologists.com]
- 14. Taxol, vincristine or this compound induces lethality in G1-checkpoint-defective human astrocytoma U373MG cells by triggering hyperploid progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microtubule-active drugs taxol, vinblastine, and this compound increase the levels of transcriptionally active p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
Validating Mitotic Arrest: A Comparative Guide to Phospho-Histone H3 Staining and Alternatives Post-Nocodazole Treatment
For researchers, scientists, and drug development professionals, accurately validating mitotic arrest is crucial for understanding cell cycle progression and the efficacy of anti-mitotic agents. Nocodazole, a potent inhibitor of microtubule polymerization, is widely used to induce a G2/M phase arrest.[1][2] This guide provides a comprehensive comparison of phospho-histone H3 (pHH3) staining with other common techniques for validating this arrest, supported by experimental data and detailed protocols.
Phospho-histone H3 (pHH3), specifically the phosphorylation of serine 10, is a highly specific marker for cells undergoing mitosis.[3] Its expression is tightly correlated with chromosome condensation, making it an excellent tool for identifying mitotic cells. This guide will compare pHH3 staining by flow cytometry and immunohistochemistry against alternative methods such as DNA content analysis using propidium iodide (PI), Ki-67 staining, and Western blotting for mitotic proteins like Cyclin B1.
Comparative Analysis of Mitotic Arrest Validation Methods
The choice of method for validating mitotic arrest depends on the specific experimental needs, including the desired level of quantification, throughput, and the cellular context being investigated. Each technique offers distinct advantages and limitations.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Phospho-Histone H3 (pHH3) Staining (Flow Cytometry) | Quantifies the percentage of cells expressing phosphorylated histone H3, a specific marker for mitosis. Often combined with a DNA stain like Propidium Iodide (PI) for multiparametric analysis.[3][4] | - Highly specific for mitotic cells.- Provides rapid and accurate quantification of the mitotic index.[3][4]- High-throughput analysis of a large number of cells.- Can be multiplexed with other markers. | - Requires cell dissociation, losing tissue architecture information.- Requires specialized equipment (flow cytometer). | - Quantifying mitotic index in cell culture experiments.- Assessing the efficacy of anti-mitotic drugs. |
| Phospho-Histone H3 (pHH3) Staining (Immunohistochemistry) | Visualizes the spatial distribution of mitotic cells within tissue sections. | - Preserves tissue architecture, providing spatial context.- Highly specific for mitotic figures, improving interobserver reproducibility compared to H&E staining.[5][6]- Can be automated with digital image analysis.[7] | - Lower throughput than flow cytometry.- Quantification can be more time-consuming and subject to sampling bias. | - Assessing mitotic activity in solid tumors.- Validating mitotic arrest in preclinical animal models. |
| DNA Content Analysis (Propidium Iodide Staining) | Measures the DNA content of individual cells, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle. | - Simple and widely used method for cell cycle analysis.- Provides information on all phases of the cell cycle. | - Cannot distinguish between G2 and M phase cells.- Less specific for mitosis compared to pHH3 staining. | - General cell cycle profiling.- Initial screening for agents that cause G2/M arrest. |
| Ki-67 Staining | Detects the Ki-67 protein, which is expressed in all active phases of the cell cycle (G1, S, G2, M) but absent in quiescent (G0) cells.[8] | - Good marker for cellular proliferation.- Widely available and established method. | - Not specific for mitosis, as it stains cells in G1, S, and G2 phases as well.- Can have higher interobserver variability in scoring compared to pHH3.[5][6] | - Assessing the overall proliferative activity of a cell population or tumor. |
| Western Blotting (e.g., for Cyclin B1, pHH3) | Detects the total amount of specific mitotic proteins in a cell lysate. | - Can detect changes in the expression levels of multiple mitotic proteins simultaneously.- Provides information on protein levels for the entire cell population. | - Not a single-cell technique; information on individual cell responses is lost.- Less quantitative than flow cytometry for determining the percentage of mitotic cells.- More time-consuming than flow cytometry. | - Confirming the upregulation of key mitotic proteins like Cyclin B1 following this compound treatment.[9][10][11]- Validating the specificity of antibodies. |
Signaling Pathways and Experimental Workflows
This compound-Induced Mitotic Arrest Pathway
This compound disrupts microtubule dynamics by binding to β-tubulin, which prevents the formation of the mitotic spindle.[2] This lack of microtubule attachment to kinetochores activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged prometaphase arrest.[1][12][13]
Caption: this compound induces mitotic arrest by inhibiting microtubule polymerization.
Experimental Workflow for Validating Mitotic Arrest
A typical workflow for inducing and validating mitotic arrest involves treating cells with this compound, followed by analysis using one or more of the described methods.
Caption: General workflow for mitotic arrest validation.
Experimental Protocols
Phospho-Histone H3 Staining for Flow Cytometry
This protocol is adapted for the analysis of mitotic index following this compound treatment.
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound (e.g., 40-100 ng/mL for 12-18 hours).
-
Cell Harvest: Harvest cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Fixation: Wash cells with PBS and fix in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Permeabilization: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) and incubate on ice for 15 minutes.
-
Antibody Staining: Wash the cells with PBS containing 1% BSA. Resuspend the pellet in a solution containing an anti-phospho-histone H3 (Ser10) antibody (e.g., FITC or Alexa Fluor 488 conjugated) and incubate at room temperature for 1-2 hours in the dark.
-
DNA Staining: Wash the cells to remove unbound antibody. Resuspend the cell pellet in a solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, detecting the fluorescence of the pHH3 antibody and propidium iodide.
Western Blotting for Mitotic Markers
This protocol allows for the detection of increased levels of mitotic proteins such as Cyclin B1 and pHH3.[14]
-
Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against Cyclin B1, phospho-histone H3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
Validating mitotic arrest induced by agents like this compound is a critical step in cell cycle research and drug development. While several methods are available, phospho-histone H3 staining stands out due to its high specificity for mitotic cells.[15] For high-throughput quantitative analysis of mitotic index in cell suspensions, flow cytometry with pHH3 and PI co-staining is the method of choice. For studies requiring spatial information within tissues, pHH3 immunohistochemistry offers superior accuracy and reproducibility compared to traditional methods.[5][6] Western blotting serves as a valuable complementary technique to confirm the upregulation of key mitotic proteins. The selection of the most appropriate method will ultimately depend on the specific research question and the experimental context.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. stemcell.com [stemcell.com]
- 3. Mitotic index determination by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Proliferation Markers Ki67 and Phosphohistone-H3 (pHH3) in Breast Ductal Carcinoma In Situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Validation of mitosis counting by automated phosphohistone H3 (PHH3) digital image analysis in a breast carcinoma tissue microarray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Cycle-Related Cyclin B1 Quantification | PLOS One [journals.plos.org]
- 11. Cell Cycle-Related Cyclin B1 Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microtubules do not promote mitotic slippage when the spindle assembly checkpoint cannot be satisfied - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phospho-Histone H3 (Mitotic Marker) Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 15. FACS-based detection of phosphorylated histone H3 for the quantitation of mitotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Nocodazole and siRNA-Mediated Gene Silencing for Mitotic Arrest Studies
For Researchers, Scientists, and Drug Development Professionals
In the study of cell cycle progression and mitosis, inducing mitotic arrest is a critical experimental step. Two widely used techniques to achieve this are the application of the microtubule-depolymerizing agent nocodazole and the use of small interfering RNA (siRNA) to silence genes essential for mitosis. This guide provides a comprehensive comparison of these two methods, offering experimental data, detailed protocols, and visual representations of the underlying biological pathways and workflows to aid researchers in selecting the most appropriate technique for their experimental needs.
At a Glance: this compound vs. siRNA-Mediated Gene Silencing
| Feature | This compound | siRNA-Mediated Gene Silencing |
| Mechanism of Action | Binds to β-tubulin, leading to microtubule depolymerization and activation of the Spindle Assembly Checkpoint (SAC).[1][2][3] | Sequence-specific degradation of a target mRNA, preventing the translation of a key mitotic protein.[2][4] |
| Target Specificity | Broadly targets microtubule dynamics.[1][3] | Highly specific to the target gene, but potential for off-target effects exists.[5] |
| Mode of Action | Pharmacological inhibition of a cellular process. | Genetic knockdown of a specific protein. |
| Onset of Effect | Rapid, typically within hours.[6] | Slower, requires time for transfection and subsequent protein depletion (typically 24-72 hours).[5] |
| Reversibility | Readily reversible upon washout of the drug.[4] | Generally not reversible within a short timeframe. |
| Typical Use Cases | Cell synchronization, studies of the Spindle Assembly Checkpoint, and short-term analysis of microtubule-dependent processes.[6][7] | Validation of drug targets, investigation of the function of specific mitotic proteins, and long-term studies of the consequences of protein loss.[2][8] |
Quantitative Comparison of Effects on Mitotic Arrest
The following tables summarize quantitative data from studies that have utilized both this compound and siRNA to induce mitotic arrest, allowing for a direct comparison of their effects.
Table 1: Comparison of Mitotic Index and DNA Damage Marker (γ-H2AX) Induction
This table compares the effects of this compound and siRNA-mediated depletion of CENP-E, a kinetochore motor protein essential for chromosome congression, on the percentage of cells in mitosis (mitotic index) and the induction of DNA damage, as indicated by the presence of γ-H2AX foci.
| Treatment | Mitotic Index (%) | Mean γ-H2AX Foci per Cell | Cell Line | Reference |
| Control | ~2% | ~2 | HCT116 | [2] |
| This compound (6 hours) | ~25% | ~5 | HCT116 | [2] |
| Control siRNA | ~3% | ~2 | HCT116 | [2] |
| CENP-E siRNA | ~15% | ~6 | HCT116 | [2] |
Data is approximated from figures in the cited source.
Table 2: Comparison of Mitotic Duration in the Presence of Different Mitotic Perturbations
This table compares the duration of mitosis in RPE1 cells treated with this compound, the microtubule-stabilizing drug Taxol, or the Eg5 inhibitor DMA, and how this is affected by the depletion of the spindle assembly checkpoint protein Mad2 via siRNA.
| Treatment | Mitotic Duration (minutes) | Mitotic Duration with Mad2 siRNA (minutes) | Cell Line | Reference |
| This compound | ~600 | ~10 | RPE1 | [4] |
| Taxol | ~400 | ~10 | RPE1 | [4] |
| DMA | ~500 | ~10 | RPE1 | [4] |
Data is approximated from figures in the cited source.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Signaling Pathway: The Spindle Assembly Checkpoint (SAC)
The SAC is a crucial signaling pathway that is activated by both this compound and the depletion of many essential mitotic proteins. It ensures the fidelity of chromosome segregation by delaying anaphase until all chromosomes are properly attached to the mitotic spindle.
Caption: The Spindle Assembly Checkpoint pathway.
Experimental Workflow: Comparing this compound and siRNA
This diagram outlines a typical experimental workflow for comparing the effects of this compound and siRNA on mitotic arrest.
Caption: Workflow for comparing this compound and siRNA.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
This compound-Induced Mitotic Arrest
This protocol is a general guideline for inducing mitotic arrest using this compound. Optimal concentrations and incubation times should be determined empirically for each cell line.
-
Cell Seeding: Plate cells at a density that will ensure they are sub-confluent at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL) and store at -20°C.
-
Treatment: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 50-200 ng/mL).[1][6]
-
Incubation: Remove the existing medium from the cells and replace it with the this compound-containing medium. Incubate the cells for the desired duration (e.g., 6-24 hours) at 37°C in a CO2 incubator.[2][6]
-
Harvesting: For analysis of mitotic cells, harvest the cells by mitotic shake-off, which involves gently tapping the culture dish to dislodge the rounded-up mitotic cells. For total population analysis, use standard trypsinization methods.
-
Analysis: Proceed with downstream analysis such as flow cytometry for cell cycle profiling, immunofluorescence for mitotic index, or western blotting for protein expression.
siRNA-Mediated Gene Silencing
This protocol provides a general framework for gene knockdown using siRNA. Specific reagents and conditions will vary depending on the transfection reagent and cell line used.
-
siRNA Preparation: Resuspend lyophilized siRNA duplexes in RNase-free water or buffer to a stock concentration of, for example, 20 µM.
-
Cell Seeding: Plate cells one day prior to transfection to achieve 50-70% confluency on the day of transfection.
-
Transfection Complex Formation:
-
In one tube, dilute the siRNA to the desired final concentration (e.g., 10-50 nM) in serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
-
Transfection: Add the transfection complexes to the cells in complete medium.
-
Incubation: Incubate the cells for 24-72 hours to allow for target mRNA degradation and subsequent protein depletion. The optimal incubation time depends on the stability of the target protein.[5]
-
Harvesting and Analysis: Harvest the cells and perform downstream analyses to assess the efficiency of gene knockdown (e.g., qPCR for mRNA levels, western blotting for protein levels) and the phenotypic consequences (e.g., mitotic index, cell viability).
Conclusion
Both this compound and siRNA-mediated gene silencing are powerful tools for studying mitosis. This compound offers a rapid and reversible method to arrest cells in mitosis by broadly targeting microtubule dynamics. In contrast, siRNA provides a highly specific means to investigate the function of individual proteins in the mitotic process. The choice between these two methods will depend on the specific research question, the desired timeline of the experiment, and the need for target specificity versus a more general perturbation of the mitotic machinery. For comprehensive studies, the use of both techniques can provide cross-validation of findings and a more complete understanding of the complex processes governing cell division.
References
- 1. NQO1 regulates mitotic progression and response to mitotic stress through modulating SIRT2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Cancer Cells Commonly Acquire DNA Damage during Mitotic Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Spindle Assembly Checkpoint Integrity in Mouse Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Spindle Assembly Checkpoint works like a rheostat not a toggle-switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing Cell Synchronization Using this compound or Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]
- 8. Altering microtubule dynamics is synergistically toxic with spindle assembly checkpoint inhibition - PMC [pmc.ncbi.nlm.nih.gov]
how does nocodazole compare to other mitotic inhibitors like vincristine
For researchers in cell biology and oncology, the precise manipulation of the cell cycle is paramount. Mitotic inhibitors, agents that arrest cells during division, are indispensable tools for both basic research and clinical applications. Among these, nocodazole and vincristine are two of the most prominent drugs that target the fundamental cytoskeletal protein, tubulin.
While both compounds effectively induce mitotic arrest by disrupting microtubule dynamics, they do so through distinct mechanisms, possess different binding properties, and have vastly different applications. This compound is a synthetic benzimidazole derivative primarily used as a reversible experimental tool to synchronize cell populations in the G2/M phase. In contrast, vincristine, a natural vinca alkaloid, is a potent chemotherapeutic agent used in the treatment of various cancers, including leukemias and lymphomas.[1][2][3][4]
This guide provides an objective comparison of this compound and vincristine, presenting their mechanisms of action, quantitative performance data, and detailed experimental protocols to assist researchers in selecting the appropriate inhibitor for their specific needs.
Mechanism of Action: Two Paths to Microtubule Disruption
The primary target for both this compound and vincristine is the tubulin heterodimer, the building block of microtubules. However, they bind to different sites on the β-tubulin subunit and exert distinct effects on microtubule polymerization dynamics.
This compound acts as a rapidly reversible, antineoplastic agent that binds to β-tubulin at or near the colchicine-binding site.[2][5] This binding inhibits the incorporation of tubulin dimers into growing microtubules, thus preventing their assembly.[2][6] The effect is primarily one of inhibiting polymerization, leading to a net depolymerization of the microtubule network as dynamic instability continues.[7] Its reversibility makes it ideal for experiments where cell cycle progression needs to be restored after synchronization.[3]
Vincristine , on the other hand, binds to a distinct site on β-tubulin known as the vinca domain, located at the interface between two tubulin dimers.[5][8] Its mechanism is twofold: at low concentrations, it suppresses the dynamic instability of microtubules. At higher, clinically relevant concentrations, it actively promotes microtubule disassembly and induces the formation of stable, non-functional "paracrystalline" tubulin aggregates.[7] Unlike this compound, the effects of vincristine are not readily or completely reversible.[3]
Cellular Effects: Mitotic Arrest and Apoptosis
By disrupting the formation of a functional mitotic spindle, both drugs activate the Spindle Assembly Checkpoint (SAC). This crucial cellular surveillance mechanism prevents the onset of anaphase until all chromosomes are properly attached to the spindle microtubules. The absence of microtubule attachment to kinetochores leads to a sustained SAC signal, which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C). This inhibition prevents the degradation of cyclin B1 and securin, locking the cell in a prometaphase-like state.[2]
Prolonged arrest in mitosis ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[7] This is the primary basis for the anticancer activity of vincristine. While both drugs induce M-phase arrest, some studies have noted that at high concentrations that cause significant microtubule depolymerization, they can also induce a G1 and G2 arrest in certain cell types, suggesting a potential "microtubule integrity checkpoint".[9]
Quantitative Data Presentation
The efficacy of mitotic inhibitors can be quantified by their binding affinity to tubulin and their cytotoxic effect on cell lines (IC50). The following table summarizes key quantitative parameters for this compound and vincristine. Note that values can vary significantly based on the experimental system (e.g., tubulin isotype, cell line, assay duration).
| Parameter | This compound | Vincristine |
| Target Site | β-tubulin (Colchicine-binding site)[5] | β-tubulin (Vinca domain)[8] |
| Binding Affinity (Kd) | ~0.29 µM (for αβIV isotype)[10] ~1.54 µM (for αβIII isotype)[10] ~1 µM (for bovine brain tubulin)[11] | Overall affinity is high and entropically driven; reported to be greater than vinblastine.[12] |
| IC50 (Antiproliferative) | 0.05 µM (L1210 mouse leukemia)[13] 0.09 µM (Vincristine-resistant L1210)[13] 0.17 µM (Adriamycin-resistant P388)[13] | 7.371 nM (MCF-7 breast cancer)[14] Note: IC50 values are highly variable. One study reported 239.5 µM for MCF-7 under different conditions.[15] |
| Reversibility | Rapid and readily reversible[3] | Poorly or incompletely reversible[3] |
| Primary Application | Research (Cell synchronization)[2] | Clinical (Chemotherapy)[1] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is typically initiated by GTP and warming to 37°C, and the resulting increase in turbidity (light scattering) is measured over time by a spectrophotometer at 350 nm.
Methodology:
-
Reagent Preparation:
-
Thaw purified tubulin (e.g., porcine brain tubulin, >99% pure) on ice.
-
Prepare a 5X Polymerization Buffer (e.g., 400 mM PIPES pH 6.9, 10 mM MgCl₂, 2.5 mM EGTA).
-
Prepare a stock solution of GTP (e.g., 100 mM).
-
Prepare stock solutions of test compounds (this compound, Vincristine) and a vehicle control (e.g., DMSO) at 10X the final desired concentration.
-
-
Reaction Assembly (on ice):
-
In a pre-chilled 96-well plate, assemble the reaction mixture. For a 100 µL final volume:
-
69 µL H₂O
-
20 µL 5X Polymerization Buffer
-
1 µL 100 mM GTP (for 1 mM final)
-
10 µL 10X Test Compound or Vehicle
-
-
Add 10 µL of cold, concentrated tubulin stock (e.g., 20 mg/mL) to each well to achieve the desired final concentration (e.g., 2 mg/mL). Mix gently by pipetting.
-
-
Measurement:
-
Immediately place the plate into a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 350 nm every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance (OD 350 nm) versus time.
-
Compare the polymerization curves of compound-treated samples to the vehicle control. Inhibitors like this compound and vincristine will decrease the rate and extent of polymerization.
-
Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on DNA content, revealing the arrest caused by mitotic inhibitors.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, U2OS) in 6-well plates to achieve 50-60% confluency on the day of treatment.
-
Treat cells with the desired concentration of this compound (e.g., 50-200 nM), vincristine (e.g., 10-100 nM), or vehicle control for a specified time (e.g., 16-24 hours).
-
-
Cell Harvesting:
-
Collect both floating (mitotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Combine all cells from a single well into a falcon tube and pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Fixation:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 300 µL of cold PBS.
-
While vortexing gently, add 700 µL of ice-cold 100% ethanol dropwise to achieve a final concentration of 70% ethanol.
-
Fix cells overnight or for at least 2 hours at -20°C.
-
-
Staining and Analysis:
-
Pellet the fixed cells and wash once with PBS.
-
Resuspend the pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content, allowing for the quantification of cells in G1 (2N DNA), S (>2N, <4N), and G2/M (4N) phases.[16][17]
-
Conclusion
This compound and vincristine, while both potent mitotic inhibitors, are not interchangeable. This compound's reversible inhibition of microtubule polymerization makes it a superior tool for cell synchronization in research settings.[2][3] Vincristine's potent, poorly reversible disruption of microtubules and induction of apoptosis underpin its efficacy as a frontline cancer therapeutic.[1][3] Understanding these fundamental differences in their mechanism, binding, and cellular impact is critical for designing robust experiments and developing more effective therapeutic strategies.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Microtubule‐interacting drugs induce moderate and reversible damage to human bone marrow mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Tubulin-based structure-affinity relationships for antimitotic Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 11. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]
- 12. farmamol.web.uah.es [farmamol.web.uah.es]
- 13. researchgate.net [researchgate.net]
- 14. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
- 16. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell cycle-dependent mechanisms underlie vincristine-induced death of primary acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Nocodazole's Double-Edged Sword: A Comparative Review of its Efficacy in Halting Cancer Cell Proliferation
For Immediate Release
[City, State] – [Date] – A comprehensive review of the microtubule-destabilizing agent, nocodazole, highlights its varied efficacy across different cancer cell lines, underscoring the importance of cell-type-specific considerations in cancer therapy. This guide synthesizes key experimental findings on this compound's ability to induce cell cycle arrest and apoptosis, providing a valuable resource for researchers, scientists, and drug development professionals.
This compound, a synthetic antineoplastic agent, functions by disrupting microtubule polymerization. This interference with the cellular cytoskeleton is critical during cell division, as it prevents the formation of the mitotic spindle, a structure essential for the proper segregation of chromosomes. The inability to form a functional spindle activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase and, in many cases, triggering programmed cell death, or apoptosis.[1][2][3]
Comparative Efficacy of this compound Across Cancer Cell Lines
The cytotoxic and cytostatic effects of this compound vary significantly among different cancer cell lines. This variability is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of this compound in several cancer cell lines as reported in various studies. It is important to note that direct comparison of these values should be made with caution, as experimental conditions such as incubation time and the specific assay used can influence the results.
| Cancer Cell Line | Cell Type | IC50 (nM) | Incubation Time (h) | Assay |
| HeLa | Cervical Cancer | 49.33 ± 2.60 | Not Specified | GI50 (Growth Inhibition) |
| RPE-1 | Retinal Pigment Epithelium | 81.67 ± 4.41 | Not Specified | GI50 (Growth Inhibition) |
| Chronic Lymphocytic | Leukemia (CLL) | ≤ 16,000 | Not Specified | Not Specified |
| Rat LT12 | Not Specified | 6 | 48 | XTT assay |
Note: The GI50 value represents the concentration causing 50% cell growth inhibition.[4][5] The IC50 for Chronic Lymphocytic Leukemia (CLL) cells is presented as a threshold of sensitivity.[6]
Unraveling the Molecular Mechanisms: Signaling Pathways of this compound Action
This compound's primary mechanism of action is the depolymerization of microtubules by binding to β-tubulin.[7] This disruption triggers a cascade of signaling events that ultimately determine the cell's fate.
This compound-Induced Mitotic Arrest
The experimental workflow for assessing this compound's efficacy typically involves cell treatment followed by assays to measure viability, cell cycle distribution, and apoptosis.
Upon treatment with this compound, the disruption of microtubule attachment to kinetochores activates the Spindle Assembly Checkpoint (SAC). A key protein in this checkpoint, MAD2, binds to unattached kinetochores, which in turn inhibits the anaphase-promoting complex/cyclosome (APC/C). This inhibition prevents the degradation of Cyclin B1, a regulatory protein that partners with Cyclin-Dependent Kinase 1 (Cdc2) to drive mitosis. The sustained activity of the Cyclin B1/Cdc2 complex maintains the cell in a state of mitotic arrest.
Transition to Apoptosis
Prolonged mitotic arrest induced by this compound can lead to apoptosis through the intrinsic pathway.[2] This process involves the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins. In some cancer cells, such as chronic lymphocytic leukemia, this compound-induced apoptosis is associated with changes in the expression and phosphorylation of the anti-apoptotic protein Bcl-2.[6] Specifically, a decrease in total Bcl-2 expression or an increase in its phosphorylated, inactive form can promote apoptosis. This leads to mitochondrial membrane depolarization, the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis.[6] Additionally, in some breast cancer cell lines, this compound treatment has been shown to affect the expression of other Bcl-2 family members, including the pro-apoptotic protein Bax and the anti-apoptotic proteins Mcl-1L and XIAP.[8][9]
The ERK5-NFκB signaling pathway has also been implicated in the cellular response to this compound. Activation of ERK5 during this compound-induced M phase arrest can regulate the expression of genes crucial for the G2-M transition, including cyclin B1.[1] Furthermore, in certain breast cancer cell lines that do not undergo mitotic arrest at higher this compound concentrations, a p53-independent, p21-associated G1 and G2 arrest is observed.[7][10]
Detailed Experimental Protocols
Reproducibility of experimental results is paramount in scientific research. The following are generalized protocols for key assays used to evaluate the efficacy of this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
MTT Assay for Cell Viability and IC50 Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-intercalating agent, such as propidium iodide (PI), and RNase A to prevent staining of RNA.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Annexin V/PI Apoptosis Assay
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest them as described for flow cytometry.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the different cell populations.
Conclusion
This compound demonstrates a potent but variable ability to inhibit the proliferation of cancer cells. Its efficacy is dependent on the specific molecular characteristics of each cell line, including the status of the spindle assembly checkpoint and apoptotic signaling pathways. The data and protocols presented in this guide provide a framework for the comparative analysis of this compound's effects and can aid in the rational design of future studies and the development of more targeted cancer therapies. Further research into the molecular determinants of this compound sensitivity will be crucial for predicting its clinical efficacy and identifying patient populations most likely to benefit from this class of antineoplastic agents.
References
- 1. Regulation of the G2–M cell cycle progression by the ERK5–NFκB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound, a microtubule de-polymerising agent, induces apoptosis of chronic lymphocytic leukaemia cells associated with changes in Bcl-2 phosphorylation and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. JCI - G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells [jci.org]
A Head-to-Head Battle of Microtubule Disruptors: Nocodazole vs. Demecolcine for Cell Synchronization
For researchers in cell biology and drug development, achieving a synchronized cell population is a critical step for unraveling the intricate mechanisms of the cell cycle. Two of the most common chemical agents employed for this purpose are nocodazole and demecolcine. Both function by disrupting microtubule dynamics, leading to a mitotic arrest in the G2/M phase. This guide provides a comprehensive side-by-side comparison of these two agents, supported by experimental data, to aid researchers in selecting the optimal tool for their specific needs.
Mechanism of Action: A Common Target, Subtle Differences
Both this compound and demecolcine (also known as colcemid) exert their effects by binding to β-tubulin, a subunit of microtubules. This binding interferes with the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle required for chromosome segregation during mitosis. The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in prometaphase.
While their primary target is the same, the reversibility of their action differs. This compound is generally considered to be more readily reversible upon removal from the cell culture medium.[1] This rapid reversal allows for a more synchronous re-entry into the cell cycle, a crucial factor for many experimental designs. Demecolcine, an analogue of colchicine, also shows reversible effects, but the kinetics of recovery may be slower.
dot
Caption: Mechanism of action of this compound and Demecolcine.
Performance Comparison: Efficiency, Concentration, and Reversibility
The choice between this compound and demecolcine often comes down to the specific requirements of the experiment, including the cell type, desired synchronization efficiency, and the need for rapid reversal.
| Parameter | This compound | Demecolcine (Colcemid) |
| Typical Concentration | 100 ng/mL - 1 µg/mL | 20 ng/mL - 200 ng/mL |
| Typical Incubation Time | 12 - 24 hours | 12 - 24 hours |
| Synchronization Efficiency | High (>90% in some cell lines)[2] | Generally effective, but may be less efficient than this compound in some cases. |
| Reversibility | Rapidly reversible | Reversible, but potentially slower than this compound. |
| Reported Cytotoxicity | Dose- and time-dependent | Dose- and time-dependent |
Experimental Protocols: Synchronizing Cells in Practice
The optimal concentration and incubation time for both drugs are highly dependent on the cell line being used. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for a specific cell type.
General Protocol for Cell Synchronization with this compound
This protocol is a general guideline and should be optimized for your specific cell line.
-
Cell Seeding: Plate cells at a density that will not lead to confluency by the end of the experiment.
-
Drug Addition: Add this compound to the culture medium at the desired final concentration (e.g., 100 ng/mL for HeLa cells).
-
Incubation: Incubate the cells for a predetermined time (e.g., 16-24 hours). The optimal time will vary depending on the cell cycle length of your cell line.
-
Mitotic Shake-off (for adherent cells): Gently tap the culture flask or plate to dislodge the rounded-up mitotic cells. Collect the medium containing these cells.
-
Wash and Release: Centrifuge the collected cells, wash with fresh, pre-warmed medium to remove the this compound, and resuspend in fresh medium to allow synchronous re-entry into the cell cycle.
-
Verification: Confirm synchronization by flow cytometry analysis of DNA content (e.g., propidium iodide staining) or by immunofluorescence staining for mitotic markers (e.g., phosphorylated histone H3).
General Protocol for Cell Synchronization with Demecolcine
A similar protocol can be followed for demecolcine, with adjustments to the concentration.
-
Cell Seeding: Plate cells as described for the this compound protocol.
-
Drug Addition: Add demecolcine to the culture medium at the desired final concentration (e.g., 50 ng/mL).
-
Incubation: Incubate the cells for 16-24 hours.
-
Harvesting Mitotic Cells: Use mitotic shake-off for adherent cells as described above.
-
Wash and Release: Wash the cells thoroughly with fresh medium to remove the demecolcine.
-
Verification: Assess the synchronization efficiency using methods like flow cytometry or immunofluorescence.
dot
Caption: General experimental workflow for cell synchronization.
Data Presentation: A Look at the Numbers
Quantitative data comparing the efficacy of these two agents is crucial for informed decision-making.
Table 1: Mitotic Arrest Efficiency in Sheep Skin Fibroblasts
| Treatment | Percentage of Cells in G2/M Phase |
| Control | 15.2% |
| This compound (50 ng/mL) | 78.5% |
| Colchicine (50 ng/mL) | 65.8% |
Note: Demecolcine is an analogue of colchicine. Data from a study on sheep skin fibroblasts.
Table 2: Typical Working Concentrations for Different Cell Lines
| Cell Line | This compound Concentration | Reference |
| HeLa | 50 - 100 ng/mL | [3] |
| HEK293T | 50 - 200 ng/mL | |
| hPSCs | 100 ng/mL | |
| U2OS | 50 ng/mL |
Data for demecolcine is less consistently reported across a wide range of cell lines in comparative studies.
Conclusion: Making the Right Choice
Both this compound and demecolcine are effective tools for synchronizing cells in the G2/M phase. The choice between them depends on the specific experimental goals and the cell type being studied.
-
This compound is often favored for its high synchronization efficiency and rapid reversibility, making it ideal for studies requiring a sharp, synchronous re-entry into the cell cycle.
-
Demecolcine is also a viable option, and in some cases, may be effective at lower concentrations. However, its reversibility may be slower, which could be a consideration for time-sensitive experiments.
Ultimately, empirical testing is the most reliable way to determine the optimal agent and conditions for your specific research needs. By carefully considering the factors outlined in this guide and performing preliminary optimization experiments, researchers can confidently select the right tool to unlock the secrets of the cell cycle.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Nocodazole
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Nocodazole, a potent antineoplastic agent that interferes with microtubule polymerization. Adherence to these procedures is critical to minimize exposure risk and ensure proper disposal.
Personal Protective Equipment (PPE): A Quantitative Overview
Appropriate PPE is the first line of defense against exposure to hazardous chemicals like this compound. The following table summarizes the recommended PPE for various handling scenarios.
| Scenario | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Handling Solid this compound (weighing, preparing solutions) | Laboratory fume hood | 2 pairs of chemotherapy gloves (ASTM D6978 compliant) | Safety goggles or face shield | NIOSH-approved respirator (e.g., N95 or N100) | Disposable gown |
| Handling this compound Solutions (cell culture, experiments) | Laboratory fume hood or biosafety cabinet | Chemotherapy gloves (ASTM D6978 compliant) | Safety glasses with side shields | Not generally required if handled in a fume hood | Lab coat or disposable gown |
| Accidental Spill Cleanup | Ensure adequate ventilation | Heavy rubber gloves | Safety goggles and face shield | NIOSH-approved self-contained breathing apparatus (for large spills) | Complete protective clothing, rubber boots |
| Waste Disposal | N/A | Chemotherapy gloves | Safety glasses | Not generally required | Lab coat or disposable gown |
Procedural Guidance: From Handling to Disposal
1. Preparation and Handling:
-
Engineering Controls: Whenever possible, handle solid this compound and concentrated solutions within a certified laboratory fume hood to minimize inhalation exposure.[1][2]
-
Personal Protective Equipment: Before handling, don the appropriate PPE as detailed in the table above. This includes double gloving when handling the solid form or during initial dilutions.
-
Avoid Dust and Aerosols: Handle the solid chemical carefully to avoid generating dust.[1] When preparing solutions, add the solvent to the solid slowly to prevent splashing.
2. In Case of Exposure: Immediate First Aid Measures
Rapid response is crucial in the event of an accidental exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart.[1][3] Seek immediate medical attention.[1]
-
Skin Contact: Promptly wash the affected skin with plenty of soap and water.[4] Remove any contaminated clothing.[1][5] Get medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air immediately.[1][5] If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.[1]
-
Ingestion: If the person is conscious, wash out their mouth with water.[1][3] Do not induce vomiting.[3] Seek immediate medical attention.[1]
3. Spill Management:
-
Evacuate and Secure: Alert others in the area and evacuate if necessary. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain and Clean: For small spills, use an absorbent material to soak up the liquid. For solid spills, carefully sweep up the material, avoiding dust generation. Place all contaminated materials into a sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate deactivating solution or soap and water.
4. Disposal Plan:
-
Waste Segregation: All this compound waste, including empty containers, contaminated PPE, and experimental materials, must be treated as hazardous waste.
-
Containerization: Collect all this compound waste in clearly labeled, sealed, and leak-proof containers.[6]
-
Disposal Route: Dispose of this compound waste through an approved hazardous waste disposal program.[7] Do not dispose of it in the regular trash or down the drain.[3][6] Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
